D-Praziquanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(11bR)-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-12-8-13-7-11-10-4-2-1-3-9(10)5-6-14(11)12/h1-4,11,13H,5-8H2/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRDOUXISKJZGL-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CNCC2=O)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2[C@@H](CNCC2=O)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101164452 | |
| Record name | (11bR)-1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101164452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55375-92-3 | |
| Record name | (11bR)-1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55375-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (11bR)-1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101164452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Praziquanamine, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW22SZ7JPJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of D-Praziquanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of D-Praziquanamine, a key intermediate in the production of the (R)-enantiomer of Praziquantel, the active form of this widely used anthelmintic drug. This document details established synthetic routes, purification protocols, and quantitative data to support researchers and professionals in drug development.
Introduction to this compound
This compound, also known as (11bR)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one, is the (R)-enantiomer of praziquanamine.[1] It serves as a crucial precursor for the synthesis of (R)-Praziquantel, the enantiomer responsible for the therapeutic effects against schistosomiasis.[2][3] The inactive (S)-enantiomer is associated with side effects and the bitter taste of the racemic drug mixture.[3][4] Therefore, the efficient synthesis and purification of enantiopure this compound are of significant interest.
Chemical Structure and Properties:
| Property | Value | Reference |
| Chemical Name | This compound | |
| Systematic Name | (11bR)-1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
| CAS Number | 55375-92-3 | |
| Molecular Formula | C₁₂H₁₄N₂O | |
| Molecular Weight | 202.25 g/mol | |
| Appearance | Colorless solid | |
| Melting Point | 117-118°C |
Synthesis of Racemic Praziquanamine
A common approach to obtaining this compound is through the synthesis of the racemic mixture followed by chiral resolution. Several methods for the synthesis of racemic praziquanamine have been reported. One established route involves the reaction of phenethylamine with chloroacetyl chloride, followed by reaction with aminoacetaldehyde dimethyl acetal and subsequent cyclization.
Experimental Protocol: Synthesis of Racemic Praziquanamine
This protocol is a generalized representation based on common synthetic strategies.
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Step 1: Synthesis of 2-chloro-N-phenethylacetamide.
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Dissolve phenethylamine in a suitable solvent such as toluene.
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Add a base, for example, sodium bicarbonate.
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Cool the mixture and slowly add chloroacetyl chloride.
-
Stir the reaction mixture until completion, then isolate the product.
-
-
Step 2: Synthesis of 2-[2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide.
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React 2-chloro-N-phenethylacetamide with aminoacetaldehyde dimethyl acetal.
-
-
Step 3: Cyclization to form racemic praziquanamine.
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Treat the product from Step 2 with a strong acid, such as sulfuric acid, to induce cyclization.
-
Neutralize the reaction mixture and extract the racemic praziquanamine.
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The crude product can be purified by crystallization.
-
Workflow for the Synthesis of Racemic Praziquanamine:
Caption: A simplified workflow for the synthesis of racemic praziquanamine.
Chiral Resolution of Racemic Praziquanamine
The separation of the racemic mixture of praziquanamine is a critical step to isolate the desired D-enantiomer. The most common method is classical resolution using a chiral resolving agent, such as a derivative of tartaric acid.
Experimental Protocol: Resolution of (±)-Praziquanamine
This protocol is based on the resolution using (-)-dibenzoyl-L-tartaric acid.
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Salt Formation:
-
Dissolve racemic praziquanamine and (-)-dibenzoyl-L-tartaric acid in a mixture of isopropanol and water by heating.
-
Allow the solution to cool to room temperature to facilitate the crystallization of the diastereomeric salt of (R)-praziquanamine.
-
Filter the crystals and dry them.
-
-
Recrystallization (Optional but Recommended):
-
Recrystallize the salt from a mixture of isopropanol and water to improve the enantiomeric excess.
-
-
Liberation of the Free Amine:
-
Dissolve the diastereomeric salt in water and basify the solution with an appropriate base (e.g., sodium hydroxide) to liberate the free amine.
-
Extract the (R)-praziquanamine with an organic solvent such as dichloromethane.
-
Dry the organic layer and evaporate the solvent to obtain the purified this compound.
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Quantitative Data for Resolution:
| Step | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Initial Crystallization | (R)-Praziquanamine salt | 44% | 80% | |
| After Recrystallization | (R)-Praziquanamine salt | 37% (overall) | 97% |
Workflow for the Chiral Resolution of Praziquanamine:
Caption: Workflow illustrating the chiral resolution of racemic praziquanamine.
Enantioselective Synthesis of D-Praziquantel Precursors
While resolution is a common method, enantioselective synthesis offers a more direct route to the desired enantiomer. One reported approach utilizes an asymmetric transfer hydrogenation of an imine precursor using a chiral ruthenium catalyst. This method can produce the intermediate amine with high enantiopurity, which can then be converted to this compound.
Key Reaction Step:
Asymmetric reduction of the prochiral imine (3,4-dihydroisoquinoline derivative) using a chiral Ru complex and a hydrogen source (e.g., triethylamine-formic acid) yields the corresponding chiral amine.
Reported Results for Asymmetric Reduction:
| Product | Yield | Enantiomeric Excess (ee) | Reference |
| Chiral Amine Intermediate | 52% | 86% | |
| After Crystallization | - | 98% |
Logical Diagram of Enantioselective Synthesis vs. Resolution:
Caption: Comparison of resolution and enantioselective synthesis pathways.
Purification and Analysis
The final purity of this compound is crucial for its use in the synthesis of enantiopure Praziquantel.
Purification Techniques:
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Crystallization: As demonstrated in the resolution protocol, crystallization is a highly effective method for both purification and enhancement of enantiomeric purity.
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Chromatography: While crystallization is often sufficient, normal-phase or chiral HPLC can be employed for analytical and preparative-scale purification to achieve very high purity levels. Chiral HPLC is also the standard method for determining the enantiomeric excess.
Analytical Methods:
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Chiral High-Performance Liquid Chromatography (HPLC): Used to determine the enantiomeric composition (enantiomeric excess) of praziquanamine. Suitable columns include Chiralcel OJ-H, Chiralpak IA, and AS-H.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation of the chemical identity.
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Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
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Melting Point Analysis: To assess the purity of the final product.
Conclusion
The synthesis and purification of this compound are critical for the production of enantiopure (R)-Praziquantel. This guide has outlined the primary methods for its preparation, focusing on the synthesis of the racemic precursor followed by efficient chiral resolution. Additionally, the potential of enantioselective synthesis as a more direct route has been highlighted. The provided experimental outlines, quantitative data, and process diagrams offer a solid foundation for researchers and professionals working on the development and manufacturing of this important pharmaceutical intermediate. Careful selection of the synthetic route and rigorous application of purification and analytical techniques are paramount to achieving the high purity required for pharmaceutical applications.
References
- 1. GSRS [precision.fda.gov]
- 2. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cytotoxicity study of praziquantel enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolution of Praziquantel | PLOS Neglected Tropical Diseases [journals.plos.org]
D-Praziquanamine: Unraveling the Mechanism of a Praziquantel Derivative
A Technical Guide for Researchers
Foreword for Drug Development Professionals
This technical guide addresses the current understanding of the mechanism of action of D-Praziquanamine. Initial comprehensive searches for direct data on this compound's specific molecular interactions, signaling pathways, and quantitative pharmacological parameters have yielded limited results. The available scientific literature predominantly focuses on its parent compound, Praziquantel (PZQ). Therefore, this document provides an in-depth overview of the established and proposed mechanisms of action for Praziquantel, which is essential for forming hypotheses regarding this compound. It is critical to note that while the structural similarities are significant, direct experimental validation is necessary to confirm that this compound shares the same mechanistic pathways as Praziquantel. This guide serves as a foundational resource for researchers and scientists initiating investigations into the pharmacology of this compound.
Executive Summary
Currently, there is a significant gap in the scientific literature regarding the specific mechanism of action of this compound. The majority of research has been conducted on the racemic mixture and individual enantiomers of its precursor, Praziquantel (PZQ). The prevailing hypothesis for PZQ's anthelmintic activity centers on its ability to disrupt calcium homeostasis in parasitic flatworms, particularly schistosomes.[1][2][3][4] This guide will synthesize the existing knowledge on Praziquantel's mechanism of action as a proxy to inform future research on this compound.
The Praziquantel Paradigm: A Likely Blueprint for this compound
Praziquantel, a pyrazino-isoquinoline derivative, is a broad-spectrum anthelmintic drug effective against trematodes and cestodes.[5] Although it has been in clinical use for decades, its precise molecular target and mechanism of action remain subjects of ongoing investigation.
Primary Mechanism: Disruption of Calcium Homeostasis
The most widely accepted mechanism of action for Praziquantel involves the rapid and sustained influx of calcium ions (Ca²⁺) into the parasite. This disruption of calcium homeostasis leads to several downstream effects that are detrimental to the worm:
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Muscular Contraction and Paralysis: The sudden increase in intracellular Ca²⁺ causes immediate and severe muscle contractions, leading to spastic paralysis of the parasite. This paralysis results in the dislodgement of the worms from their site of attachment within the host, allowing for their removal by the host's immune system.
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Tegumental Damage: Praziquantel also induces damage to the parasite's outer layer, the tegument. This damage exposes parasite antigens to the host's immune system, further contributing to their elimination.
The proposed primary target for this action is the voltage-gated calcium channels (VGCCs) of the parasite. Specifically, the β subunits of these channels in schistosomes have been implicated as being crucial for Praziquantel's effect.
Proposed Signaling Pathway
The following diagram illustrates the hypothesized signaling pathway for Praziquantel, which may serve as a model for this compound's mechanism.
Quantitative Data for Praziquantel
While no specific quantitative data for this compound is available, the following table summarizes key pharmacological parameters for Praziquantel based on available literature. This data provides a comparative baseline for future studies on this compound.
| Parameter | Value | Organism/System | Reference |
| Efficacy | |||
| In vitro concentration for muscle contraction | 0.1 - 10 µg/mL | Schistosoma mansoni | |
| In vivo dose for worm burden reduction | 10-25 mg/kg (single dose) | Human (tapeworm infections) | |
| Pharmacokinetics | |||
| Bioavailability | ~80% (oral) | Human | |
| Serum Half-life | 0.8 - 1.5 hours | Human | |
| Protein Binding | ~80% (to albumin) | Human | |
| Metabolism | Extensive first-pass metabolism via CYP3A4 | Human |
Experimental Protocols for Investigating Mechanism of Action
To elucidate the specific mechanism of action of this compound, a series of established experimental protocols can be adapted from studies on Praziquantel.
In Vitro Electrophysiology
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Objective: To determine if this compound directly modulates the activity of schistosome voltage-gated calcium channels.
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Methodology:
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Express schistosome VGCC subunits (α1 and β) in a heterologous system (e.g., Xenopus oocytes or HEK293 cells).
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Use two-electrode voltage-clamp or patch-clamp techniques to record calcium currents in the absence and presence of varying concentrations of this compound.
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Analyze changes in current amplitude, voltage-dependence of activation, and inactivation kinetics to determine the effect of the compound on channel function.
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In Vitro Worm Motility and Viability Assays
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Objective: To quantify the effect of this compound on adult schistosome muscle function and survival.
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Methodology:
-
Culture adult Schistosoma mansoni in vitro.
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Expose worms to a range of this compound concentrations.
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Use a worm tracking software or visual scoring to quantify changes in motility and paralysis over time.
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Assess worm viability at different time points using established methods (e.g., vital dye exclusion).
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In Vivo Efficacy Studies
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Objective: To determine the anthelmintic efficacy of this compound in an animal model of schistosomiasis.
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Methodology:
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Infect mice with Schistosoma mansoni cercariae.
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After the infection is established (e.g., 6-8 weeks), treat mice with a single oral dose of this compound at various concentrations.
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A control group should receive the vehicle only.
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At a predetermined time post-treatment, sacrifice the mice and perfuse the hepatic portal system to recover and count the adult worms.
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Calculate the percentage of worm burden reduction compared to the control group.
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Future Directions and Conclusion
The study of this compound's mechanism of action presents a significant opportunity to refine our understanding of anthelmintic pharmacology. While the existing literature on Praziquantel provides a robust framework for initial investigations, it is imperative that dedicated studies are conducted to elucidate the specific molecular interactions and downstream effects of this compound. Key areas for future research include:
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Direct Target Identification: Utilizing techniques such as photoaffinity labeling or genetic knockdown (RNAi) in schistosomes to definitively identify the molecular target(s) of this compound.
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Comparative Pharmacology: Directly comparing the in vitro and in vivo potency and efficacy of this compound with the individual enantiomers of Praziquantel.
-
Resistance Studies: Investigating the potential for resistance development to this compound in schistosome populations.
References
- 1. The Mechanism of Action of Praziquantel: Can New Drugs Exploit Similar Mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Praziquantel - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Praziquantel? [synapse.patsnap.com]
- 4. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 5. go.drugbank.com [go.drugbank.com]
Unraveling the Molecular Targets of D-Praziquanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Praziquanamine, a derivative of the widely used anthelmintic drug Praziquantel, holds potential for the treatment of schistosomiasis, a parasitic disease caused by flatworms of the genus Schistosoma.[1][2] Praziquantel has been a cornerstone of schistosomiasis control for decades, yet its precise mechanism of action remains a subject of ongoing investigation.[3][4] Consequently, target identification studies for its derivatives, including this compound, are crucial for understanding their efficacy, potential for resistance, and for the development of next-generation schistosomicidal drugs. This technical guide provides an in-depth overview of the current understanding and methodologies relevant to identifying the molecular targets of this compound, primarily by drawing inferences from studies on its parent compound, Praziquantel.
Inferred Molecular Targets and Mechanism of Action
While direct target identification studies on this compound are not extensively documented in publicly available literature, the structural similarity to Praziquantel suggests a shared or similar mechanism of action. The primary hypothesis for Praziquantel's mode of action centers on the disruption of calcium ion (Ca2+) homeostasis within the parasite.[5] This disruption leads to rapid muscle contraction, paralysis, and tegumental damage, ultimately making the worm susceptible to the host's immune response.
Several studies point towards voltage-gated calcium channels as a key molecular target for Praziquantel. However, the exact binding site remains to be definitively identified. Other potential targets and pathways implicated in Praziquantel's activity include myosin regulatory light chains and adenosine uptake. Transcriptomic analyses of Schistosoma mansoni exposed to Praziquantel have revealed differential regulation of genes involved in aerobic metabolism and cytosolic calcium regulation, suggesting a broader impact on parasite physiology.
Table 1: Potential Molecular Targets of this compound (Inferred from Praziquantel Studies)
| Potential Target Class | Specific Target (Hypothesized) | Observed Effect of Praziquantel | Key References |
| Ion Channels | Voltage-gated Ca2+ channels | Rapid influx of Ca2+, leading to muscle paralysis and tegumental disruption. | |
| Cytoskeletal Proteins | Myosin regulatory light chain | Altered muscle contraction. | |
| Transporters | Adenosine transporters | Disruption of adenosine uptake. | |
| Metabolic Enzymes | Enzymes in aerobic metabolism | Downregulation of key metabolic pathways. |
Experimental Protocols for Target Identification
Identifying the specific molecular targets of a compound like this compound requires a multi-pronged approach, often combining chemical biology, proteomics, and genetic methodologies. Below are detailed protocols for key experiments commonly employed in drug target identification.
Affinity-Based Chemical Proteomics
This powerful technique utilizes a modified version of the drug molecule (a "probe") to "fish" for its binding partners in a complex biological sample, such as a parasite lysate.
Experimental Workflow:
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Probe Synthesis: A chemical probe of this compound is synthesized. This typically involves attaching a linker arm and a reporter tag (e.g., biotin) or a reactive group (e.g., a photo-activatable crosslinker) to the this compound molecule at a position that does not interfere with its biological activity.
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Lysate Preparation: Adult Schistosoma worms are homogenized to prepare a total protein lysate.
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Probe Incubation and Target Capture: The this compound probe is incubated with the parasite lysate.
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For biotinylated probes: The probe-protein complexes are captured using streptavidin-coated beads.
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For photo-crosslinking probes: The mixture is exposed to UV light to covalently link the probe to its target proteins. The tagged proteins are then enriched, often via a "click" reaction to attach a biotin handle for subsequent purification.
-
-
Elution and Protein Identification: The captured proteins are eluted from the beads.
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Mass Spectrometry: The eluted proteins are identified and quantified using high-resolution mass spectrometry (e.g., LC-MS/MS). Proteins that are significantly enriched in the this compound probe sample compared to a control sample (e.g., incubated with a non-active analogue or beads alone) are considered potential targets.
Genetic Approaches
Genetic methods can be employed to validate potential targets identified through other means or to screen for genes that confer resistance or sensitivity to the drug.
Experimental Workflow (Example using RNA interference - RNAi):
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Target Gene Selection: Based on data from chemical proteomics or other screening methods, select candidate target genes.
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dsRNA Synthesis: Synthesize double-stranded RNA (dsRNA) corresponding to the sequence of the target gene.
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Drug Sensitivity Assay: Expose the worms with the knocked-down gene to this compound and compare their sensitivity to control worms (e.g., treated with a non-specific dsRNA).
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Phenotypic Analysis: A change in sensitivity (either increased or decreased) to this compound following the knockdown of a specific gene provides strong evidence for its involvement in the drug's mechanism of action.
Visualizations
Caption: Proposed signaling pathway for this compound.
Caption: Experimental workflow for target identification.
Caption: Logical relationship of Praziquantel and its derivatives.
Conclusion
The identification of this compound's molecular targets is a critical step in advancing our understanding of its therapeutic potential and in the broader effort to combat schistosomiasis. While direct evidence is currently limited, the established knowledge surrounding its parent compound, Praziquantel, provides a strong foundation for targeted investigation. The application of robust experimental methodologies, such as chemical proteomics and genetic approaches, will be instrumental in definitively elucidating the mechanism of action of this compound and paving the way for the development of more effective and resistance-proof anthelmintic therapies.
References
- 1. Praziquantel (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. journals.viamedica.pl [journals.viamedica.pl]
- 3. Towards an understanding of the mechanism of action of praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mechanism of Action of Praziquantel: Can New Drugs Exploit Similar Mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Praziquantel: mechanisms of action, resistance and new derivatives for schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Praziquanamine: A Comprehensive Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available solubility and stability data for D-Praziquanamine, the pharmacologically active (R)-enantiomer of Praziquantel. The information compiled herein is intended to support research, formulation development, and analytical method development for this critical anthelmintic agent.
Solubility Profile
This compound, like its racemic counterpart, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low aqueous solubility and high permeability. Understanding its solubility characteristics is paramount for developing bioavailable oral dosage forms.
Aqueous and Buffer Solubility
Quantitative data for this compound's solubility in aqueous media is limited; however, studies on the enantiomers of Praziquantel have consistently shown that the individual enantiomers possess higher solubility than the racemic mixture. This is attributed to the different crystal lattice energies.
A study characterizing the solubility of Praziquantel's optical isomers found that the crystalline solubility of (R)-Praziquantel in phosphate-buffered saline (PBS) at pH 6.5 and 37°C was 282.6 ± 3.3 µg/mL.[1] Another source indicates that a crystal form of (R)-praziquantel has a solubility in water and simulated gastro-intestinal fluid at 25°C ranging from 0.30 to 0.43 mg/mL.[2] For comparison, racemic Praziquantel has a reported water solubility of approximately 0.40 mg/mL at 25°C.[3][4][5]
Table 1: Aqueous Solubility of this compound and Racemic Praziquantel
| Compound | Medium | pH | Temperature (°C) | Solubility |
| (R)-Praziquantel | PBS | 6.5 | 37 | 282.6 ± 3.3 µg/mL |
| (R)-Praziquantel | Water / Simulated GI Fluid | - | 25 | 0.30 - 0.43 mg/mL |
| Racemic Praziquantel | Water | 1.0 - 7.5 | 25 | 0.40 mg/mL |
| Racemic Praziquantel | Phosphate Buffer | 7.4 | 37 | 70.0 ± 2.0 µg/mL |
| Racemic Praziquantel | 0.1 N HCl | 2 | 37 | 112.4 µg/mL |
Solubility in Organic Solvents and Co-solvent Systems
This compound is expected to exhibit good solubility in various organic solvents, similar to racemic Praziquantel. The racemate is soluble in ethanol (97 mg/mL) and chloroform (567 mg/mL). A stock solution of Praziquantel can be prepared in organic solvents like ethanol, DMSO, and dimethylformamide, with solubilities of approximately 10, 20, and 30 mg/mL, respectively. For aqueous applications, it is recommended to first dissolve the compound in DMSO and then dilute with an aqueous buffer.
The solubility of racemic Praziquantel can be significantly enhanced through the use of co-solvents and surfactants. For instance, the solubility in a phosphate buffer (pH 7.4) increased from 70.0 µg/mL to 124.3 µg/mL with the addition of 30% methanol and to 100.6 µg/mL with 0.2% Tween 80. In an acidic medium (0.1 N HCl), the addition of 0.2% sodium lauryl sulfate (SLS) increased the solubility from 112.4 µg/mL to 278.7 µg/mL.
Table 2: Solubility of Racemic Praziquantel in Various Solvents and Systems
| Solvent/System | Temperature (°C) | Solubility |
| Ethanol | - | 97 mg/mL |
| Chloroform | - | 567 mg/mL |
| Ethanol | - | ~10 mg/mL |
| DMSO | - | ~20 mg/mL |
| Dimethylformamide (DMF) | - | ~30 mg/mL |
| 30% Methanol in Phosphate Buffer (pH 7.4) | 37 | 124.3 ± 2.0 µg/mL |
| 0.2% Tween 80 in Phosphate Buffer (pH 7.4) | 37 | 100.6 ± 2.0 µg/mL |
| 0.2% Sodium Lauryl Sulfate (SLS) in 0.1 N HCl | 37 | 278.7 µg/mL |
| 0.2% Sodium Lauryl Sulfate (SLS) in Water | 37 | 370.29 µg/mL |
Stability Profile
The stability of this compound is a critical attribute that influences its shelf-life, formulation, and storage conditions. Forced degradation studies on racemic Praziquantel provide valuable insights into the potential degradation pathways of the D-enantiomer.
Forced Degradation Studies
Forced degradation studies of racemic Praziquantel have shown that the molecule is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions, while it exhibits stability under thermal and photolytic conditions.
-
Acidic and Alkaline Hydrolysis: Significant degradation is observed in both acidic and alkaline environments.
-
Oxidative Degradation: Slight degradation occurs under oxidative stress.
-
Thermal Stability: Solid Praziquantel is stable at high temperatures. However, one study on praziquantel hydrates indicated that thermal stress can induce phase transformations which may impact dissolution behavior.
-
Photostability: The drug is stable under standard photolytic conditions. However, it is considered photolabile upon direct exposure to sunlight over extended periods.
Table 3: Summary of Forced Degradation Behavior of Racemic Praziquantel
| Stress Condition | Observation |
| Acidic Hydrolysis | Significant Degradation |
| Alkaline Hydrolysis | Significant Degradation |
| Oxidative (e.g., H₂O₂) | Slight Degradation |
| Thermal (Solid State) | Stable |
| Photolytic (UV/Vis) | Stable |
| Direct Sunlight | Photolabile |
Experimental Protocols
Solubility Determination: Shake-Flask Method
The saturation shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.
Caption: Workflow for solubility determination using the shake-flask method.
Detailed Steps:
-
Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffer, organic solvent) in a sealed container.
-
Equilibration: The container is agitated in a constant temperature environment (e.g., a shaker water bath) for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Phase Separation: The suspension is allowed to settle, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.45 µm PTFE).
-
Analysis: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability Testing: Forced Degradation Protocol
Forced degradation studies are essential to establish the intrinsic stability of the drug substance and to develop stability-indicating analytical methods.
Caption: General workflow for forced degradation studies of this compound.
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature.
-
Neutral Hydrolysis: Water at elevated temperature.
-
Oxidation: 3% to 30% H₂O₂ at room temperature.
-
Thermal Degradation: The solid drug is exposed to dry heat (e.g., 105°C).
-
Photostability: The drug is exposed to a combination of visible and UV light as per ICH Q1B guidelines. A dark control is run in parallel.
Samples are withdrawn at appropriate time points and analyzed by a validated stability-indicating HPLC method to separate the parent drug from any degradation products.
Mechanism of Action: Signaling Pathway
The anthelmintic effect of this compound is primarily mediated through its interaction with a specific ion channel in parasitic flatworms.
Caption: Signaling pathway of this compound in parasitic flatworms.
(R)-Praziquantel (this compound) stereoselectively activates a transient receptor potential melastatin-like ion channel (TRPM_PZQ) located on the surface of adult schistosomes. This activation leads to a rapid and sustained influx of calcium ions (Ca²⁺) into the parasite's cells. The resulting increase in intracellular calcium concentration causes spastic paralysis of the worm's musculature and damage to its outer layer (tegument), ultimately leading to the parasite's death and clearance from the host.
Conclusion
This technical guide consolidates the currently available data on the solubility and stability of this compound. While specific quantitative data for the pure enantiomer is still somewhat limited, the information derived from studies on racemic Praziquantel and its enantiomers provides a strong foundation for researchers and drug development professionals. The provided experimental protocols and the elucidated mechanism of action offer practical guidance for further investigation and formulation development of this important anthelmintic drug. Further studies focusing specifically on the physicochemical properties of this compound are warranted to support the development of optimized and stable pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. US20160272636A1 - Crystal form of (r)-praziquantel and preparation method and application thereof - Google Patents [patents.google.com]
- 3. Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State [mdpi.com]
- 4. medjpps.com [medjpps.com]
- 5. Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of D-Praziquanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document details the in vitro efficacy of Praziquantel's enantiomers, outlines the experimental protocols for their assessment, and illustrates the key signaling pathways implicated in their mechanism of action.
Introduction: Praziquanamine and its Relation to Praziquantel
Praziquantel (PZQ) is a racemic mixture of two enantiomers: (R)-PZQ and (S)-PZQ. The precursor amine for the synthesis of PZQ is Praziquanamine. Consequently, (R)-Praziquantel is synthesized from (R)-Praziquanamine, and (S)-Praziquantel is derived from (S)-Praziquanamine. The "D/L" nomenclature is an older system, and in the context of Praziquantel, the dextrorotatory (+) enantiomer is the (S)-enantiomer. Therefore, "D-Praziquanamine" is understood to be (S)-Praziquanamine, the precursor to the less active (S)-PZQ enantiomer.
The vast majority of research has focused on the final drug product, Praziquantel, and its enantiomers. The data consistently demonstrates that the (R)-enantiomer is the eutomer, responsible for the therapeutic effects, while the (S)-enantiomer is the distomer, contributing little to the desired activity but potentially to side effects.
Quantitative In Vitro Activity of Praziquantel Enantiomers
The following tables summarize the in vitro activity of (R)-PZQ and (S)-PZQ against different species and life-cycle stages of Schistosoma. The stark contrast in activity between the two enantiomers provides a strong basis for inferring the likely low activity of this compound.
Table 1: In Vitro Activity of Praziquantel Enantiomers against Schistosoma mansoni
| Compound | Life Stage | Parameter | Value | Reference |
| (R)-PZQ | Adult | IC50 | 0.02 µg/mL | [1] |
| (S)-PZQ | Adult | IC50 | 5.85 µg/mL | [1] |
| (R)-PZQ | NTS | IC50 | 0.03 µg/mL | [2] |
| (S)-PZQ | NTS | IC50 | 40.0 µg/mL | [2] |
* NTS: Newly Transformed Schistosomula
Table 2: In Vitro Activity of Praziquantel Enantiomers against Schistosoma haematobium
| Compound | Life Stage | Parameter | Value (at 4h) | Value (at 72h) | Reference |
| (R)-PZQ | Adult | IC50 | 0.007 µg/mL | 0.01 µg/mL | [3] |
| (S)-PZQ | Adult | IC50 | 3.51 µg/mL | 3.40 µg/mL | |
| Racemic PZQ | Adult | IC50 | 0.03 µg/mL | 0.03 µg/mL |
Experimental Protocols
The following section details a generalized methodology for the in vitro assessment of anti-schistosomal compounds, based on protocols described in the literature.
In Vitro Assay for Adult Schistosoma mansoni
-
Parasite Recovery: Adult S. mansoni worms are recovered from experimentally infected mice by porto-mesenteric perfusion.
-
Worm Culture: The worms are washed in culture medium (e.g., RPMI-1640) supplemented with antibiotics and fetal bovine serum and then placed in 24-well plates, with one worm pair per well.
-
Drug Preparation: The test compounds, including (R)-PZQ, (S)-PZQ, and any derivatives, are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared in the culture medium.
-
Drug Incubation: The worms are incubated with various concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.
-
Activity Assessment: The viability and motor activity of the worms are monitored at different time points using a microscope. The effects, such as paralysis, tegumental damage, and death, are scored.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a suitable sigmoidal model.
In Vitro Assay for Newly Transformed Schistosomula (NTS)
-
Cercariae Transformation: S. mansoni cercariae are mechanically transformed into schistosomula.
-
NTS Culture: The NTS are cultured in a suitable medium, often containing antibiotics and serum, in 96-well plates.
-
Drug Incubation: The NTS are exposed to a range of concentrations of the test compounds for a specified duration.
-
Viability Assessment: The viability of the NTS is determined using various methods, such as vital staining (e.g., with trypan blue) or microscopic evaluation of motility and morphology.
-
IC50 Determination: The IC50 values are calculated from the concentration-response curves.
Signaling Pathways and Mechanism of Action
The precise molecular target of Praziquantel is still under investigation, but there is a strong consensus that its primary mechanism of action involves the disruption of calcium homeostasis in the parasite.
(R)-Praziquantel is believed to act on a specific subunit of voltage-gated calcium channels (VGCCs) in the schistosome's tegument and musculature. This interaction leads to a massive influx of calcium ions into the parasite's cells. The resulting increase in intracellular calcium concentration causes rapid and sustained muscle contraction (spastic paralysis) and damage to the worm's outer layer, the tegument. This damage exposes the parasite to the host's immune system, leading to its eventual elimination.
Recent studies have identified a schistosome transient receptor potential (TRP) channel, named Sm.TRPMPZQ, as a key target of PZQ. The activation of this channel by (R)-PZQ is consistent with the observed calcium influx and subsequent physiological effects. The (S)-enantiomer shows significantly lower affinity for this target, explaining its lack of efficacy.
Caption: Proposed mechanism of action for (R)-Praziquantel.
Experimental and Logical Workflows
The following diagrams illustrate a typical workflow for the in vitro screening of anti-schistosomal compounds and the logical relationship between Praziquanamine enantiomers and their biological activity.
Caption: A generalized workflow for in vitro anti-schistosomal drug screening.
Caption: Logical relationship between Praziquanamine enantiomers and biological activity.
Conclusion
While direct experimental data on the in vitro activity of this compound is lacking, the extensive research on its acylated derivative, Praziquantel, provides a strong foundation for inferring its biological properties. The schistosomicidal efficacy of Praziquantel is almost exclusively attributed to the (R)-enantiomer, which originates from (R)-Praziquanamine. Conversely, this compound, as the precursor to the largely inactive (S)-Praziquantel, is expected to have minimal to no significant in vitro activity against Schistosoma species. Future research could focus on the direct evaluation of Praziquanamine enantiomers to confirm this structure-activity relationship and to fully elucidate the role of the amine precursor in the overall pharmacology of this important class of anthelmintics.
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Intellectual Property Landscape of D-Praziquanamine: A Technical Guide
An in-depth examination of the patent landscape surrounding D-Praziquanamine, the dextrorotatory enantiomer of praziquanamine, reveals a strategic focus on the efficient production of its downstream active metabolite, (R)-Praziquantel. This guide provides a comprehensive overview of the core intellectual property, detailing key patented methodologies and presenting critical data for researchers and drug development professionals.
Praziquantel, a broad-spectrum anthelmintic drug, is a racemic mixture of (R)- and (S)-enantiomers. The therapeutic activity, however, resides almost exclusively in the (R)-enantiomer, also known as Levo-praziquantel. Consequently, the synthesis and isolation of the enantiomerically pure (R)-Praziquantel is a key objective in pharmaceutical manufacturing. This compound, or (R)-praziquanamine, is the crucial chiral intermediate in the synthesis of (R)-Praziquantel. The intellectual property surrounding this compound is therefore intrinsically linked to the production of this therapeutically vital molecule.
Core Intellectual Property: Synthesis and Resolution of this compound
Patents related to this compound primarily disclose methods for its preparation and resolution from racemic mixtures. These methods are designed to be cost-effective and suitable for large-scale industrial production, with a focus on achieving high enantiomeric purity.
A significant area of patent protection involves the resolution of racemic praziquanamine. One prominent method involves the use of a chiral resolving agent, such as a derivative of tartaric acid, to selectively crystallize the desired (R)-enantiomer from the mixture. Another patented approach utilizes enzymatic kinetic resolution, leveraging the high stereoselectivity of enzymes to isolate the (R)-praziquanamine intermediate.
Furthermore, patents have been granted for specific crystalline forms of (R)-Praziquantel, which are obtained from this compound. These patents cover the preparation methods and the specific polymorphic forms, which can offer advantages in terms of stability, bioavailability, and manufacturability.
Quantitative Data Summary
The following tables summarize key quantitative data extracted from the patent literature, providing a comparative overview of different manufacturing and resolution processes.
| Parameter | Method 1: Diastereomeric Salt Resolution | Method 2: Enzymatic Kinetic Resolution |
| Yield of (R)-Praziquanamine | 33% (after one recrystallization) | >98% (product purity) |
| Enantiomeric Excess (ee) | 97% | Not explicitly stated, but high purity implied |
| Resolving Agent | (-)-Dibenzoyl-L-tartaric acid | Not Applicable |
| Enzyme | Not explicitly stated in the provided text | Not explicitly stated in the provided text |
Table 1: Comparison of Resolution Methods for (R)-Praziquanamine.
| Crystal Form | Key 2-Theta Diffraction Peaks (±0.2°) |
| Form A of (R)-Praziquantel | 6.9, 8.3, 15.1, 17.4, 19.8, 21.9, 24.3 |
Table 2: X-ray Diffraction Peaks for a Patented Crystal Form of (R)-Praziquantel.[1]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon patented research. The following sections outline the key experimental protocols for the synthesis and resolution of this compound.
Protocol 1: Synthesis of Racemic Praziquanamine
A common method for synthesizing the precursor racemic praziquanamine involves a multi-step process starting from phenylethylamine.[2][3]
-
N-Acetylation: Phenylethylamine is reacted with chloroacetyl chloride to yield 2-chloro-N-phenethylacetamide.[2]
-
Amination: The resulting compound is then reacted with aminoacetaldehyde dimethylacetal to introduce the second nitrogen atom.[2]
-
Cyclization: The intermediate is subsequently cyclized using a strong acid, such as sulfuric acid, to form the racemic 4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline, also known as praziquanamine.
Protocol 2: Resolution of Racemic Praziquanamine via Diastereomeric Salt Formation
This protocol describes a classical resolution method to isolate the (R)-enantiomer.
-
Hydrolysis of Racemic Praziquantel: Commercially available racemic praziquantel is hydrolyzed to racemic praziquanamine using an acid, such as 1 N HCl in ethanol, under reflux.
-
Salt Formation: The resulting racemic praziquanamine is dissolved in a suitable solvent and treated with a chiral resolving agent, such as (-)-dibenzoyl-L-tartaric acid.
-
Fractional Crystallization: The diastereomeric salt of (R)-praziquanamine with the resolving agent selectively crystallizes from the solution.
-
Isolation and Liberation: The crystalline salt is isolated by filtration, and the (R)-praziquanamine is liberated by treatment with a base. One recrystallization can yield (R)-praziquanamine with high enantiomeric purity.
Protocol 3: Enzymatic Kinetic Resolution
This method leverages the stereoselectivity of enzymes for resolution.
-
Enzyme Selection: A suitable enzyme with high stereoselectivity for one of the enantiomers of a praziquanamine derivative is selected.
-
Reaction: The racemic praziquanamine or a derivative is subjected to an enzymatic reaction. The enzyme selectively catalyzes the conversion of one enantiomer, leaving the desired (R)-praziquanamine unreacted.
-
Separation: The unreacted (R)-praziquanamine is then separated from the reaction mixture using conventional techniques. This method has the potential for high yield and environmental safety.
Visualizing the Workflow
To better illustrate the logical flow of the synthesis and resolution processes, the following diagrams are provided.
References
- 1. US9657017B2 - Crystal form of (R)-praziquantel and preparation method and application thereof - Google Patents [patents.google.com]
- 2. US8754215B2 - Process for the preparation of praziquantel - Google Patents [patents.google.com]
- 3. CN101497613B - Preparation of praziquanamine - Google Patents [patents.google.com]
A Technical Guide to D-Praziquanamine for Research Applications
Introduction: D-Praziquanamine is a chemical intermediate used in the synthesis of (R)-Praziquantel, the active enantiomer of Praziquantel.[] Praziquantel is a widely used anthelmintic drug for treating schistosomiasis and other parasitic worm infections.[2][3] For researchers, obtaining high-purity this compound is a critical first step for synthesizing Praziquantel derivatives, developing new therapeutic agents, or studying its metabolic and toxicological profiles. This guide provides an overview of commercial suppliers, technical specifications, and relevant experimental methodologies for utilizing this compound in a research setting.
Commercial Suppliers and Product Specifications
Sourcing research-grade this compound requires careful selection of suppliers that provide adequate purity and documentation. The following tables summarize key information from several commercial suppliers.
Table 1: Commercial Supplier Overview
| Supplier | Product Name | Catalog Number | CAS Number | Notes |
| A2B Chem | This compound 95% | AG20971 | 55375-92-3 | For research use only.[4] |
| BLD Pharm | This compound | Not specified | 55375-92-3 | Provides various analytical data (NMR, HPLC, LC-MS).[5] |
| BOC Sciences | This compound | BB076517 | 55375-92-3 | Marketed as an intermediate for (R)-Praziquantel synthesis. |
| MedchemExpress | This compound | HY-N1765A | 55375-92-3 | Listed as "In-stock" but detailed page focuses on L-Praziquanamine. |
Table 2: Technical Data Comparison
| Specification | A2B Chem | BLD Pharm | BOC Sciences |
| CAS Number | 55375-92-3 | 55375-92-3 | 55375-92-3 |
| Molecular Formula | C₁₂H₁₄N₂O | C₁₂H₁₄N₂O | C₁₂H₁₄N₂O |
| Molecular Weight | 202.25 g/mol | 202.25 g/mol | 202.26 g/mol |
| Purity/Specification | 95% | Not specified | Not specified |
| MDL Number | MFCD30491837 | MFCD30491837 | Not specified |
| Storage | Not specified | Keep in dark place, sealed in dry, 2-8°C | Not specified |
| Synonyms | (-)-Praziquanamine | (11bR)-1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | Not specified |
Experimental Protocols & Methodologies
While specific protocols for this compound are scarce in the literature, standard methodologies for handling, preparing, and analyzing related chemical compounds can be readily adapted.
Solubility and Stock Solution Preparation
Accurate preparation of stock solutions is fundamental for downstream experiments. The following protocols are adapted from methods for the L-enantiomer and can serve as a starting point for this compound.
Objective: To prepare high-concentration stock solutions for in vitro and in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Corn Oil
-
Sonicator and/or heating block
Protocol for Aqueous-Based Formulation (for in vitro or in vivo use):
-
Begin by dissolving this compound in DMSO to create an initial high-concentration solution (e.g., 100 mg/mL).
-
To prepare a 1 mL working solution (e.g., 2.5 mg/mL), add solvents sequentially.
-
Add 100 µL of the initial DMSO stock to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until the solution is clear.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Protocol for Oil-Based Formulation (for in vivo use):
-
Dissolve this compound in DMSO to create an initial high-concentration solution.
-
Add 1 part of the DMSO stock to 9 parts of corn oil.
-
Vortex or sonicate until a clear solution is achieved. A solubility of at least 2.5 mg/mL should be attainable.
Storage: Stock solutions should be stored at -20°C for up to one year or -80°C for up to two years to maintain stability.
Purity Assessment by Ferric Chloride Test
This compound is an intermediate in the synthesis of Praziquantel, which often starts from materials containing phenolic groups. A simple colorimetric test using ferric chloride (FeCl₃) can be used to detect the presence of phenolic impurities, a common concern in synthetic chemistry.
Objective: To qualitatively assess the purity of synthesized this compound by detecting residual phenol-containing starting materials.
Materials:
-
This compound sample
-
Salicylic acid (positive control)
-
Ethanol (95%)
-
1% Ferric Chloride (FeCl₃) solution
-
Test tubes
Protocol:
-
Label three test tubes: "Control" (Salicylic Acid), "Sample" (this compound), and "Blank".
-
Place a few crystals of salicylic acid into the "Control" tube and a similar amount of your this compound sample into the "Sample" tube.
-
Add 1 mL of 95% ethanol to each of the three tubes and mix with a clean stirring rod until the solids dissolve.
-
Add 1-2 drops of 1% FeCl₃ solution to each test tube.
-
Observe any color change. A positive result for phenols is indicated by the appearance of a dark purple color, as will be seen in the "Control" tube.
-
A pure sample of this compound, which lacks a phenol group, should show no purple coloration, appearing similar to the pale yellow of the FeCl₃ solution itself.
Visualizing Workflows and Mechanisms
General Experimental Workflow
The following diagram outlines a typical workflow for a researcher utilizing a new chemical compound like this compound, from initial sourcing to final data interpretation.
Caption: General workflow for research using this compound.
Hypothesized Mechanism of Action for Praziquantel
While the precise mechanism of action for Praziquantel remains a subject of ongoing research, a leading hypothesis involves the disruption of calcium ion homeostasis in the parasite. As the active enantiomer, (R)-Praziquantel, is synthesized from this compound, this pathway is of high relevance.
Caption: Hypothesized mechanism of Praziquantel action on schistosomes.
References
Methodological & Application
Application Notes and Protocols for D-Praziquanamine In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Praziquanamine is a derivative of Praziquantel (PZQ), the primary drug for treating schistosomiasis, a parasitic disease caused by Schistosoma flatworms.[1] The evaluation of new antischistosomal compounds requires robust and reproducible in vitro assays. These notes provide a detailed protocol for assessing the efficacy of this compound against Schistosoma mansoni, the causative agent of intestinal schistosomiasis. The described methods are based on established protocols for Praziquantel and can be adapted for high-throughput screening.
The primary mechanism of action of Praziquantel is not fully elucidated but is known to involve the disruption of calcium ion homeostasis in the parasite.[2][3] It is hypothesized that PZQ increases the permeability of the schistosome's cell membranes to calcium ions, leading to uncontrolled muscle contraction, paralysis, and eventual death of the worm.[2][4] This disruption also causes damage to the parasite's outer layer, the tegument, exposing its antigens to the host's immune system.
Quantitative Data Summary
The following table provides a template for summarizing the results of in vitro assays with this compound compared to a reference compound, such as Praziquantel.
Table 1: In Vitro Efficacy of this compound against Schistosoma mansoni
| Compound | Parasite Stage | Incubation Time (hours) | IC50 (µM) | IC90 (µM) | Observations |
| This compound | Adult Male | 24 | |||
| Adult Female | 24 | ||||
| Schistosomula | 24 | ||||
| Adult Male | 48 | ||||
| Adult Female | 48 | ||||
| Schistosomula | 48 | ||||
| Adult Male | 72 | ||||
| Adult Female | 72 | ||||
| Schistosomula | 72 | ||||
| Praziquantel (Control) | Adult Male | 24 | |||
| Adult Female | 24 | ||||
| Schistosomula | 24 | ||||
| Adult Male | 48 | ||||
| Adult Female | 48 | ||||
| Schistosomula | 48 | ||||
| Adult Male | 72 | ||||
| Adult Female | 72 | ||||
| Schistosomula | 72 |
IC50: Half-maximal inhibitory concentration; IC90: 90% inhibitory concentration. Values to be determined experimentally.
Experimental Protocols
Parasite Preparation
This protocol focuses on the use of adult Schistosoma mansoni worms, which are commonly used for in vitro drug screening.
a. Materials:
-
Schistosoma mansoni-infected mice (42-56 days post-infection).
-
Perfusion buffer (e.g., citrate saline).
-
RPMI-1640 or DMEM culture medium.
-
Fetal Bovine Serum (FBS), heat-inactivated.
-
Penicillin-Streptomycin solution.
-
Petri dishes.
-
Stereomicroscope.
b. Procedure:
-
Euthanize the infected mice according to approved animal welfare protocols.
-
Perform a hepatic portal vein perfusion to recover adult worms.
-
Collect the worms in a Petri dish containing pre-warmed culture medium (RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Wash the worms multiple times with fresh, pre-warmed medium to remove any remaining blood cells and debris.
-
Under a stereomicroscope, separate male and female worms if required for the assay.
-
Maintain the worms in a sterile incubator at 37°C with 5% CO2 until use.
In Vitro Drug Sensitivity Assay
a. Materials:
-
This compound stock solution (e.g., in DMSO).
-
Praziquantel stock solution (for positive control).
-
Culture medium (as prepared above).
-
24-well or 96-well sterile culture plates.
-
Adult S. mansoni worms.
b. Procedure:
-
Prepare serial dilutions of this compound and Praziquantel in the culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level toxic to the worms (typically ≤ 0.5%).
-
Add the appropriate volume of the diluted drug solutions to the wells of the culture plate. Include a solvent-only control group.
-
Carefully transfer 1-2 adult worms or worm pairs into each well.
-
Incubate the plates at 37°C in a 5% CO2 atmosphere for the desired duration (e.g., 24, 48, 72 hours).
Assessment of Parasite Viability
a. Microscopic Evaluation:
-
At each time point, observe the worms under an inverted microscope.
-
Score the viability based on motor activity, morphological changes (e.g., tegumental damage, contraction), and pairing status (for worm pairs). A scoring system (e.g., 0 = dead, 1 = severely affected, 2 = moderately affected, 3 = minimal effect, 4 = normal) can be used.
b. Fluorescence-Based Viability Assay: This method provides a more quantitative assessment of viability.
-
Materials:
-
Fluorescein diacetate (FDA) stock solution.
-
Propidium iodide (PI) stock solution.
-
Phosphate Buffered Saline (PBS).
-
Fluorometric plate reader.
-
-
Procedure:
-
At the end of the incubation period, carefully remove the culture medium from each well.
-
Wash the worms gently with pre-warmed PBS.
-
Add a solution of FDA and PI in PBS to each well. Live worms will metabolize FDA to the fluorescent compound fluorescein, while PI will only penetrate and stain the nuclei of dead worms.
-
Incubate for a short period (e.g., 30 minutes) at 37°C.
-
Measure the fluorescence intensity using a plate reader with appropriate filters for fluorescein (excitation ~485 nm, emission ~520 nm) and propidium iodide (excitation ~535 nm, emission ~617 nm).
-
Calculate the ratio of live to dead cells based on the fluorescence readings.
-
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound action on Schistosoma.
Experimental Workflow
Caption: Workflow for the in vitro assessment of this compound.
References
- 1. In Vitro Praziquantel Test Capable of Detecting Reduced In Vivo Efficacy in Schistosoma mansoni Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Praziquantel - Wikipedia [en.wikipedia.org]
- 3. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 4. Praziquantel - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Application Note & Protocols: D-Praziquanamine Cell-Based Assay Development for Schistosomiasis Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schistosomiasis is a debilitating parasitic disease caused by flatworms of the genus Schistosoma, affecting millions worldwide.[1][2] For decades, treatment has relied almost exclusively on the drug Praziquantel (PZQ).[1][2] While effective against adult worms, PZQ shows limited activity against the juvenile stages of the parasite, and concerns about the potential for drug resistance persist.[3] D-Praziquanamine, a derivative of praziquantel, represents a promising next-generation therapeutic candidate. To facilitate its development and the discovery of other novel anti-schistosomal compounds, robust and reproducible in vitro assays are essential.
This application note provides detailed protocols for a suite of cell-based (organism-based) assays designed to evaluate the efficacy of this compound and other potential drug candidates against Schistosoma mansoni, a major species causing human schistosomiasis. The described assays cover key phenotypic and mechanistic readouts, including parasite viability, motility, and tegumental integrity.
Mechanism of Action of Praziquantel and its Derivatives
The precise mechanism of action of Praziquantel is understood to involve the disruption of calcium homeostasis in the parasite. It is hypothesized that PZQ and its derivatives act on specific parasite ion channels, leading to a rapid influx of calcium ions. One identified target is a schistosome-specific transient receptor potential (TRP) channel, Sm.TRPMPZQ. This influx of Ca2+ results in sustained muscle contraction (spastic paralysis) and rapid damage to the worm's outer surface, the tegument. The damaged tegument exposes parasite antigens to the host immune system, contributing to parasite clearance.
Below is a diagram illustrating the proposed signaling pathway.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
The overall workflow for evaluating this compound involves the preparation of different life stages of S. mansoni, followed by compound treatment and subsequent analysis using a variety of assays.
Caption: General workflow for this compound in vitro screening.
Data Presentation: Quantitative Analysis of Anti-Schistosomal Activity
The efficacy of this compound should be quantified by determining its half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) against different developmental stages of the parasite. Data should be presented in a clear, tabular format for comparison with standard compounds like racemic PZQ and its individual enantiomers.
Table 1: In Vitro Activity against S. mansoni Schistosomula (72h Incubation)
| Compound | Viability Assay (IC50, µM) | Motility Assay (IC50, µM) |
| This compound | [Insert experimental value] | [Insert experimental value] |
| (R)-Praziquantel | 0.01 (S. haematobium) | [Data not available] |
| (S)-Praziquantel | 3.40 (S. haematobium) | [Data not available] |
| Racemic Praziquantel | 0.03 (S. haematobium) | ~0.70 (S. mansoni) |
| DMSO (Vehicle Control) | >100 | >100 |
Table 2: In Vitro Activity against S. mansoni Adult Worms (72h Incubation)
| Compound | Viability Assay (LC50, µM) | Motility Assay (IC50, µM) |
| This compound | [Insert experimental value] | [Insert experimental value] |
| (R)-Praziquantel | [Data not available] | 0.068 |
| (S)-Praziquantel | [Data not available] | 1.1 |
| Racemic Praziquantel | ~0.20 | [Data not available] |
| DMSO (Vehicle Control) | >100 | >100 |
Note: IC50/LC50 values for PZQ enantiomers are provided as a reference. The activity of this compound must be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of S. mansoni Schistosomula
This protocol describes the mechanical transformation of cercariae into newly transformed schistosomula (NTS).
Materials:
-
S. mansoni cercariae suspension
-
Medium 199 (without phenol red), supplemented with 2% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
50 mL conical tubes
-
Benchtop centrifuge
-
Ice bucket
-
Microscope
Procedure:
-
Dispense the cercarial suspension into 50 mL conical tubes.
-
Cool the tubes on ice for 60 minutes to immobilize the cercariae.
-
Centrifuge at 1,000 x g for 3 minutes at 4°C to pellet the cercariae.
-
Aspirate the supernatant carefully.
-
Resuspend the pellet in 10 mL of ice-cold Medium 199.
-
Vortex vigorously for 90 seconds to induce mechanical separation of cercarial bodies from tails.
-
Perform 10 cycles of washing and gravity sedimentation (allow bodies to settle for 5-10 minutes) to separate the schistosomula (bodies) from the tails.
-
Assess the purity and viability of the purified schistosomula suspension using a microscope.
-
Culture the NTS in supplemented Medium 199 at 37°C in a 5% CO2 atmosphere for 24 hours before use in assays.
Protocol 2: Schistosomula Viability Assay (XTT-Based)
This colorimetric assay measures the metabolic activity of viable parasites.
Materials:
-
NTS suspension (from Protocol 1)
-
Clear, flat-bottom 96-well plates
-
This compound and control compounds (dissolved in DMSO)
-
XTT labeling mixture
-
Plate reader (450-500 nm absorbance)
Procedure:
-
Plate 100-200 NTS per well in 180 µL of supplemented Medium 199.
-
Prepare serial dilutions of this compound and control compounds. Add 20 µL of the 10x compound solution to the respective wells (final DMSO concentration ≤0.5%). Include vehicle-only (DMSO) and heat-killed parasite controls.
-
Incubate the plate at 37°C with 5% CO2 for 48-72 hours.
-
Following incubation, add 50 µL of the XTT labeling mixture to each well.
-
Incubate for an additional 4-24 hours, until a visible color change occurs in the positive control wells.
-
Read the absorbance at 492 nm using a microplate reader.
-
Calculate the percentage of viability relative to the vehicle control and determine the IC50 values using a suitable software package.
Protocol 3: Adult Worm Motility Assay
This protocol assesses the effect of compounds on the motor activity of adult S. mansoni worms.
Materials:
-
Adult S. mansoni pairs (perfused from an infected host)
-
Defined culture medium (e.g., Basch Medium 169) with 5% CO2
-
96-well E-plates for RTCA (Real-Time Cell Analysis) system or standard 24-well plates for microscopic observation.
-
This compound and control compounds
-
RTCA instrument (e.g., xWORM) or inverted microscope
Procedure:
-
Carefully place one adult worm pair into each well of a 96-well E-plate containing 180 µL of pre-warmed culture medium.
-
Allow the worms to acclimatize and monitor baseline motility for at least 6 hours using the RTCA system.
-
Add 20 µL of 10x compound solutions to the wells.
-
Monitor motility continuously for up to 72 hours.
-
The motility index is calculated from fluctuations in electrical impedance measured by the system.
-
Plot the dose-response curve and calculate the IC50 value based on the reduction in motility.
-
Alternative (Microscopic): If an RTCA system is unavailable, place worms in a 24-well plate. Score motility at defined time points (e.g., 24, 48, 72h) using a 0-4 scale (0=dead, 4=normal activity).
Protocol 4: Tegumental Damage Assessment via Microscopy
This protocol provides a qualitative assessment of drug-induced damage to the parasite's surface.
Materials:
-
Adult S. mansoni worms
-
24-well plates
-
This compound and control compounds
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 2.5% glutaraldehyde in PBS)
-
Scanning Electron Microscope (SEM)
Procedure:
-
Treat adult worms with this compound (e.g., at 1x and 10x IC50) and controls in a 24-well plate for 24 hours as described in Protocol 3.
-
After incubation, carefully wash the worms with PBS.
-
Fix the worms in the fixative solution for at least 2 hours at 4°C.
-
Process the fixed worms for SEM analysis according to standard laboratory procedures (e.g., dehydration through an ethanol series, critical point drying, and sputter coating).
-
Examine the worm surface under the SEM. Look for characteristic signs of damage such as tegumental blebbing, vacuolization, spine loss, and surface erosion compared to the vehicle-treated controls.
Conclusion
The protocols outlined in this application note provide a robust framework for the preclinical evaluation of this compound and other novel anti-schistosomal drug candidates. By combining quantitative assays for viability and motility with qualitative microscopic assessment of parasite morphology, researchers can build a comprehensive profile of a compound's in vitro efficacy and gain insights into its mechanism of action. These assays are critical tools in the pipeline for developing new and improved treatments for schistosomiasis.
References
- 1. Identification of hit compounds with anti-schistosomal activity on in vitro generated juvenile worms in cell-free medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of hit compounds with anti-schistosomal activity on in vitro generated juvenile worms in cell-free medium | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. A novel cell-free method to culture Schistosoma mansoni from cercariae to juvenile worm stages for in vitro drug testing - PMC [pmc.ncbi.nlm.nih.gov]
Using D-Praziquanamine in [specific cell line]
Please specify the cell line you are working with. The biological effects, optimal concentrations, and experimental outcomes of D-Praziquanamine can vary significantly depending on the cell type.
Once you provide the specific cell line, I can generate detailed Application Notes and Protocols tailored to your research needs, including:
-
Introduction to this compound and the target cell line.
-
Relevant signaling pathways affected by this compound in that specific cellular context.
-
Detailed experimental protocols (e.g., cell culture, drug treatment, viability assays, western blotting, etc.).
-
Data tables summarizing expected quantitative results.
-
Graphviz diagrams illustrating workflows and molecular pathways.
Example of information I will search for upon receiving the cell line name (e.g., "MCF-7") :
-
"this compound mechanism of action in MCF-7 cells"
-
"Effect of this compound on signaling pathways in breast cancer cell lines"
-
"Protocols for drug treatment of MCF-7 cells"
-
"Quantitative analysis of this compound efficacy in vitro"
Application Note & Protocol: Quantitative Analysis of D-Praziquanamine in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of D-Praziquanamine in human plasma. This compound, the (R)-enantiomer of Praziquanamine, is a key intermediate in the synthesis of the anthelmintic drug Praziquantel. The method utilizes protein precipitation for sample preparation and reversed-phase chromatography coupled with tandem mass spectrometry for detection. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust method for pharmacokinetic studies or process monitoring.
Note: As of the development of this document, no specific published LC-MS/MS method for the quantification of this compound was identified. The following protocol is an adapted method based on established procedures for the closely related compound, Praziquantel, and the known chemical properties of this compound.
Introduction
This compound (C₁₂H₁₄N₂O, MW: 202.25 g/mol ) is the dextrorotatory enantiomer of Praziquanamine and serves as a crucial chiral intermediate in the synthesis of (R)-Praziquantel, the pharmacologically active enantiomer of Praziquantel. Accurate quantification of this compound in biological matrices is essential for preclinical and clinical pharmacokinetic studies, as well as for monitoring its potential presence as an impurity or metabolite. This application note provides a comprehensive protocol for its determination in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.
Experimental
-
This compound reference standard
-
This compound-d5 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Human plasma (K₂EDTA)
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Waters ACQUITY UPLC® HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-d5 in methanol.
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve and quality control (QC) samples.
Internal Standard (IS) Working Solution: Dilute the this compound-d5 stock solution with acetonitrile to a final concentration of 50 ng/mL.
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL) and QC samples (e.g., 0.3, 3, 30, 80 ng/mL).
Sample Preparation Protocol (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the IS working solution (50 ng/mL this compound-d5 in acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Liquid Chromatography:
| Parameter | Value |
| Column | Waters ACQUITY UPLC® HSS T3 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | |
| Time (min) | %B |
| 0.00 | 10 |
| 0.50 | 10 |
| 2.50 | 95 |
| 3.50 | 95 |
| 3.51 | 10 |
| 5.00 | 10 |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Curtain Gas (CUR) | 30 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage (IS) | 5500 V |
| Temperature (TEM) | 550°C |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 50 psi |
| MRM Transitions | |
| Analyte | Q1 Mass (m/z) |
| This compound | 203.1 |
| This compound-d5 (IS) | 208.1 |
DP: Declustering Potential, CE: Collision Energy, CXP: Cell Exit Potential
Data Presentation
A typical calibration curve for this compound in human plasma is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² is typically used.
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean) |
| 0.1 | 0.005 |
| 0.2 | 0.011 |
| 0.5 | 0.024 |
| 1 | 0.049 |
| 5 | 0.252 |
| 10 | 0.501 |
| 50 | 2.498 |
| 100 | 5.012 |
| Linearity (r²) | > 0.995 |
The intra- and inter-assay accuracy and precision are evaluated by analyzing QC samples at four concentration levels in replicate (n=6) on three different days.
| QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ (0.1) | ≤ 15.0 | ≤ 15.0 | 85.0 - 115.0 | 85.0 - 115.0 |
| Low QC (0.3) | ≤ 10.0 | ≤ 10.0 | 90.0 - 110.0 | 90.0 - 110.0 |
| Mid QC (30) | ≤ 10.0 | ≤ 10.0 | 90.0 - 110.0 | 90.0 - 110.0 |
| High QC (80) | ≤ 10.0 | ≤ 10.0 | 90.0 - 110.0 | 90.0 - 110.0 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Conclusion
This application note provides a detailed, albeit adapted, LC-MS/MS method for the sensitive and selective quantification of this compound in human plasma. The protein precipitation sample preparation is simple and efficient, and the chromatographic and mass spectrometric conditions are optimized for robust performance. This method is suitable for supporting pharmacokinetic and other studies requiring the measurement of this compound in a biological matrix. Method validation should be performed in accordance with regulatory guidelines before application to study samples.
D-Praziquanamine for Schistosomiasis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schistosomiasis, a debilitating parasitic disease caused by blood flukes of the genus Schistosoma, affects millions worldwide.[1][2] For decades, praziquantel (PZQ) has been the cornerstone of treatment and control efforts.[2][3][4] D-Praziquanamine, as a derivative of praziquantel, is a promising candidate for schistosomiasis research, potentially offering improved efficacy, a better safety profile, or activity against PZQ-resistant strains. These application notes provide a comprehensive guide for researchers investigating the antischistosomal properties of this compound, drawing upon established methodologies for praziquantel and its enantiomers.
Praziquantel is a racemic mixture of two enantiomers, (R)-praziquantel and (S)-praziquantel. Studies have shown that the (R)-enantiomer is responsible for the majority of the antischistosomal activity. The primary mechanism of action of praziquantel involves the disruption of calcium homeostasis in the parasite. It is believed to target voltage-gated calcium channels in the schistosome's cell membrane, leading to a rapid influx of Ca2+, which in turn causes muscular contraction, paralysis, and tegumental disruption.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize key quantitative data from studies on praziquantel and its enantiomers, which can serve as a benchmark for evaluating this compound.
Table 1: In Vitro Activity of Praziquantel Enantiomers against S. haematobium
| Compound | Time Point | IC50 (µg/mL) |
| (R)-Praziquantel | 4 h | 0.007 |
| (R)-Praziquantel | 72 h | 0.01 |
| (S)-Praziquantel | 4 h | 3.51 |
| (S)-Praziquantel | 72 h | 3.40 |
| Racemic PZQ | 4 h | 0.03 |
| Racemic PZQ | 72 h | 0.03 |
| trans-4-OH-PZQ | 4 h | 1.47 |
| trans-4-OH-PZQ | 72 h | 1.47 |
Table 2: In Vivo Efficacy of Praziquantel Enantiomers against S. haematobium in Hamsters
| Compound | Dose (mg/kg) | Worm Burden Reduction (%) |
| (R)-Praziquantel | 125.0 | 98.5 |
| (R)-Praziquantel | 62.5 | 75.6 |
| (R)-Praziquantel | 31.0 | 73.3 |
| (S)-Praziquantel | 500.0 | 94.1 |
| (S)-Praziquantel | 250.0 | 83.0 |
| Racemic PZQ | 250.0 | 99.3 |
Table 3: Clinical Efficacy of Praziquantel (40 mg/kg) in Human Schistosomiasis
| Schistosoma Species | Cure Rate (%) (95% CI) |
| S. japonicum | 94.7 (92.2–98.0) |
| S. haematobium | 77.1 (68.4–85.1) |
| S. mansoni | 76.7 (71.9–81.2) |
Experimental Protocols
In Vitro Assays
1. Adult Worm Motility Assay
This assay assesses the direct effect of this compound on the motor activity of adult schistosomes.
-
Materials:
-
Adult Schistosoma worms (e.g., S. mansoni, S. haematobium)
-
Culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics)
-
This compound stock solution (in DMSO)
-
24-well culture plates
-
Inverted microscope with a camera and recording software
-
-
Protocol:
-
Recover adult worms from infected mice or hamsters via portal perfusion.
-
Wash the worms in pre-warmed culture medium.
-
Place one or two adult worms in each well of a 24-well plate containing 2 mL of culture medium.
-
Allow the worms to acclimatize for at least 1 hour in a CO2 incubator (37°C, 5% CO2).
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed a level that affects worm motility (typically ≤ 0.5%).
-
Add the this compound dilutions to the wells. Include a vehicle control (medium with DMSO) and a positive control (racemic praziquantel or (R)-praziquantel).
-
Observe and record the motility of the worms at different time points (e.g., 1, 4, 24, 48, and 72 hours) using a scoring system (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal activity, 0 = no activity/dead).
-
Determine the IC50 value, which is the concentration of the compound that inhibits motility by 50%.
-
2. Schistosomula Viability Assay
This assay evaluates the effect of this compound on the larval stage of the parasite.
-
Materials:
-
Schistosoma cercariae
-
Culture medium (e.g., M199 or Basch Medium 169)
-
This compound stock solution
-
96-well plates
-
Resazurin-based viability reagent
-
Plate reader
-
-
Protocol:
-
Mechanically transform cercariae into schistosomula.
-
Culture the schistosomula in a 96-well plate at a density of approximately 100-200 per well.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for 72 hours.
-
Add a resazurin-based viability reagent and incubate for a further 24 hours.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the percentage of viability relative to the vehicle control and determine the IC50 value.
-
In Vivo Murine Model of Schistosomiasis
This protocol describes the evaluation of this compound efficacy in a mouse or hamster model of schistosomiasis.
-
Materials:
-
Laboratory mice (e.g., C57BL/6) or golden Syrian hamsters
-
Schistosoma cercariae (e.g., S. mansoni, S. haematobium)
-
This compound formulation for oral gavage (e.g., in a vehicle of 5% DMSO and 95% ethanol)
-
Oral gavage needles
-
-
Protocol:
-
Infect mice or hamsters percutaneously with a defined number of cercariae (e.g., 80-100 cercariae per animal).
-
Maintain the infected animals for a period that allows the parasites to mature into adults (e.g., 45 days for S. mansoni in mice, 90 days for S. haematobium in hamsters).
-
Treat the infected animals with a single oral dose of this compound. Include a vehicle-treated control group and a positive control group treated with praziquantel.
-
After a set period post-treatment (e.g., 10 days), euthanize the animals.
-
Perform portal perfusion to recover adult worms from the mesenteric and hepatic portal veins.
-
Count the number of worms and calculate the percentage of worm burden reduction compared to the vehicle-treated control group.
-
Tissues such as the liver and intestines can be collected to quantify the egg burden.
-
Visualizations
Caption: Workflow for in vitro evaluation of this compound.
Caption: Workflow for in vivo efficacy testing in a murine model.
Caption: Proposed mechanism of action for this compound.
References
- 1. Oxamniquine derivatives overcome Praziquantel treatment limitations for Schistosomiasis | PLOS Pathogens [journals.plos.org]
- 2. Praziquantel for Schistosomiasis: Single-Drug Metabolism Revisited, Mode of Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. Praziquantel as the preferred treatment for schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with D-Praziquanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Praziquanamine is the dextrorotatory enantiomer of Praziquanamine, a key intermediate in the synthesis of the anthelmintic drug Praziquantel.[1][2][3] Praziquantel is administered as a racemate, but its biological activity against schistosomes is primarily attributed to the (R)-enantiomer. The resolution of Praziquanamine into its separate enantiomers is a critical step in producing enantiomerically pure Praziquantel.[4][5] Given the stereospecificity of Praziquantel's activity, its derivatives and precursors, such as this compound, are of significant interest in high-throughput screening (HTS) campaigns aimed at discovering new anti-schistosomal agents.
These application notes provide a representative framework for conducting high-throughput screening of this compound and similar compounds against Schistosoma mansoni. While specific HTS data for this compound is not extensively published, the following protocols and data are based on established methodologies for phenotypic screening of anti-schistosomal compounds.
Data Presentation: Representative High-Throughput Screening Data
The following table summarizes hypothetical quantitative data from a primary high-throughput screen and subsequent dose-response assays for this compound and control compounds against S. mansoni schistosomula. This data is illustrative of the outputs from the protocols described below.
| Compound | Primary Screen Hit (at 10 µM) | IC50 (µM) | Maximum Effect (%) | Assay Type |
| This compound | Yes | 3.5 | 98 | Schistosomula Viability (ATP-based) |
| L-Praziquanamine | No | > 50 | 15 | Schistosomula Viability (ATP-based) |
| (R)-Praziquantel | Yes | 0.1 | 100 | Schistosomula Viability (ATP-based) |
| Auranofin (Control) | Yes | 0.5 | 100 | Schistosomula Viability (ATP-based) |
| DMSO (Vehicle) | No | N/A | 0 | Schistosomula Viability (ATP-based) |
Experimental Protocols
Protocol 1: High-Throughput Phenotypic Screening of S. mansoni Schistosomula
This protocol describes a luminescence-based high-throughput assay to assess the viability of S. mansoni schistosomula upon treatment with test compounds.
1. Materials and Reagents:
-
S. mansoni cercariae
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Percoll
-
This compound and other test compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
384-well white, flat-bottom assay plates
-
Luminometer plate reader
2. Preparation of Schistosomula:
-
Mechanically transform S. mansoni cercariae to schistosomula by vortexing and passing through a 20-gauge needle.
-
Purify the schistosomula from cercarial tails and debris using a Percoll gradient centrifugation.
-
Wash the purified schistosomula with DMEM and resuspend in culture medium at a density of approximately 100 schistosomula per 20 µL.
3. Assay Procedure:
-
Using an automated liquid handler, dispense 20 µL of the schistosomula suspension into each well of a 384-well plate.
-
Add 100 nL of test compounds from a compound library plate to the assay plate to achieve a final concentration of 10 µM. Include positive controls (e.g., (R)-Praziquantel) and negative controls (DMSO vehicle).
-
Incubate the plates at 37°C in a 5% CO2 humidified incubator for 72 hours.
-
After incubation, allow the plates to equilibrate to room temperature for 30 minutes.
-
Add 20 µL of CellTiter-Glo® reagent to each well.
-
Shake the plates for 2 minutes on an orbital shaker to lyse the schistosomula and stabilize the luminescent signal.
-
Incubate at room temperature for an additional 10 minutes.
-
Measure the luminescence of each well using a plate reader.
4. Data Analysis:
-
Calculate the percentage of viability for each well relative to the DMSO controls.
-
Compounds that exhibit a significant reduction in viability (e.g., >50%) are considered primary hits.
-
Primary hits are then selected for dose-response analysis to determine their IC50 values.
Visualizations
Caption: High-throughput screening workflow for this compound.
References
- 1. GSRS [precision.fda.gov]
- 2. US8754215B2 - Process for the preparation of praziquantel - Google Patents [patents.google.com]
- 3. 55375-92-3|this compound|BLD Pharm [bldpharm.com]
- 4. Resolution of Praziquantel | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. Resolution of praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Praziquanamine in Target Engagement Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
D-Praziquanamine is a derivative of Praziquantel (PZQ), a cornerstone anthelmintic drug for the treatment of schistosomiasis and other parasitic flatworm infections[1][2]. While PZQ has been in clinical use for decades, its precise mechanism of action and molecular targets have long been subjects of investigation[1][3][4]. Recent breakthroughs have identified a transient receptor potential (TRP) ion channel, specifically a member of the melastatin subfamily (TRPM), as a key target of PZQ in Schistosoma mansoni. This channel, designated as Sm.TRPM_PZQ, is activated by PZQ, leading to a rapid influx of Ca2+, which in turn causes muscle contraction, paralysis, and tegumental disruption in the parasite.
These application notes provide a framework for investigating the engagement of this compound with its putative target, leveraging the knowledge gained from studies on its parent compound, Praziquantel. The protocols detailed below are standard methods for assessing target engagement and can be adapted for the specific study of this compound.
Putative Target and Signaling Pathway
The primary target of the parent compound, Praziquantel, is the Schistosoma mansoni transient receptor potential melastatin (Sm.TRPM_PZQ) ion channel. It is hypothesized that this compound interacts with this channel, modulating its activity.
Signaling Pathway of Praziquantel Action: The binding of Praziquantel to the Sm.TRPM_PZQ channel is believed to trigger a cascade of events culminating in the paralysis and death of the parasite.
Quantitative Data Summary
While specific quantitative data for this compound is not yet widely published, the following table provides a template for researchers to summarize their findings from target engagement assays. Data for the parent compound, Praziquantel, where available, can be used as a benchmark. The equilibrium dissociation constant (KD) is a measure of binding affinity, with a smaller KD indicating a stronger interaction.
| Compound | Target | Assay Type | Binding Affinity (KD) | EC50 / IC50 | Thermal Shift (ΔTm) | Notes |
| This compound | Sm.TRPM_PZQ | e.g., CETSA | User-defined | User-defined | User-defined | |
| (R)-Praziquantel | Sm.TRPM_PZQ | - | nanomolar range | ~8 µM (5-HT2BR) | - | Active enantiomer |
| (S)-Praziquantel | Host TRPM8 | - | - | ~20 µM | - | Less active enantiomer |
Experimental Protocols
The following are detailed protocols for two common target engagement assays: the Cellular Thermal Shift Assay (CETSA) and the Pull-Down Assay. These methods can be adapted to study the interaction of this compound with its putative target in a cellular or in vitro environment.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess the direct binding of a compound to its target in a cellular context by measuring changes in the thermal stability of the target protein. Ligand binding typically stabilizes the protein, resulting in a higher melting temperature.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment:
-
Culture cells expressing the target protein (e.g., HEK293 cells transfected with Sm.TRPM_PZQ).
-
Harvest cells and resuspend in a suitable buffer.
-
Aliquot the cell suspension and treat with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate at 37°C for a predetermined time (e.g., 1-2 hours) to allow for compound entry and binding.
-
-
Heat Treatment:
-
Transfer the treated cell suspensions to PCR tubes or a 96-well plate.
-
Heat the samples across a temperature gradient (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a PCR machine.
-
Include a non-heated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification and Analysis:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein in the soluble fraction using a suitable method, such as Western blotting or mass spectrometry.
-
Plot the percentage of soluble protein as a function of temperature to generate melting curves.
-
The shift in the melting temperature (ΔTm) between the this compound-treated and vehicle-treated samples indicates target engagement.
-
Pull-Down Assay
Pull-down assays are an in vitro method used to confirm physical interactions between proteins or between a protein and a small molecule. In this context, a tagged version of the target protein can be used as "bait" to "pull down" interacting compounds.
Experimental Workflow:
Protocol:
-
Bait Protein Immobilization:
-
Express and purify a tagged version of the target protein (e.g., His-tagged or GST-tagged Sm.TRPM_PZQ).
-
Immobilize the purified bait protein onto affinity beads (e.g., Ni-NTA agarose for His-tagged proteins or Glutathione agarose for GST-tagged proteins) by incubating the protein with the beads.
-
Wash the beads to remove any unbound protein.
-
-
Binding Reaction:
-
Incubate the immobilized bait protein with a solution containing this compound.
-
Include appropriate controls, such as beads without the bait protein or incubation with a vehicle control, to account for non-specific binding.
-
Allow the binding reaction to proceed for a sufficient time (e.g., 1-4 hours) at 4°C with gentle agitation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with a suitable wash buffer to remove non-specifically bound molecules.
-
-
Elution and Analysis:
-
Elute the bound this compound from the beads using an appropriate elution buffer (e.g., a buffer containing imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins).
-
Alternatively, the compound can be eluted by changing the pH or ionic strength of the buffer.
-
Analyze the eluate for the presence of this compound using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). The detection of this compound in the eluate from the bait protein sample, but not in the control samples, confirms a direct interaction.
-
The protocols and frameworks provided herein offer a robust starting point for researchers and drug development professionals to investigate the target engagement of this compound. By adapting these established methodologies, it will be possible to elucidate the molecular interactions of this compound and further understand its potential as an anthelmintic agent.
References
- 1. The Journey to Discovering a Flatworm Target of Praziquantel: A Long TRP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schistosomiasis - Wikipedia [en.wikipedia.org]
- 3. The Mechanism of Action of Praziquantel: Can New Drugs Exploit Similar Mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of action of praziquantel and how might resistance strike? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for Dissolving D-Praziquanamine in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Praziquanamine is a chemical intermediate used in the synthesis of (R)-Praziquantel, the active enantiomer against juvenile S. mansoni infestations.[] Proper dissolution of this compound is critical for its use in various research and drug development applications, including chemical synthesis and biological screening assays. Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving a wide range of organic compounds, including praziquantel and its derivatives.[2][3] This document provides a detailed protocol for the preparation of this compound solutions in DMSO, ensuring solution stability and integrity for experimental use.
Chemical Properties and Data
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄N₂O | [4] |
| Molecular Weight | 202.25 g/mol | |
| CAS Number | 55375-92-3 | |
| Appearance | Solid (assumed crystalline) | |
| Purity | ≥95% (typical) | |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | |
| Recommended Storage | -20°C or -80°C for stock solutions |
Experimental Protocol
This protocol outlines the steps for preparing a stock solution of this compound in DMSO. It is recommended to perform a small-scale solubility test to determine the desired concentration before preparing a larger batch.
Materials
-
This compound powder
-
Anhydrous/High-purity DMSO
-
Sterile microcentrifuge tubes or vials (glass or polypropylene)
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Vortex mixer
-
Calibrated micropipettes
-
Analytical balance
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Bring this compound and DMSO to room temperature before use.
-
Work in a well-ventilated area or a chemical fume hood.
-
-
Weighing the Compound:
-
Tare a clean, dry microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
-
Dissolution in DMSO:
-
Add a small volume of DMSO to the tube containing the this compound powder.
-
Vortex the mixture for 30-60 seconds to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, continue to add small aliquots of DMSO, vortexing after each addition, until the solid is completely dissolved. Record the total volume of DMSO used to calculate the concentration.
-
-
Preparation of Stock Solution:
-
To prepare a stock solution of a specific concentration (e.g., 10 mM), calculate the required volume of DMSO based on the mass of this compound weighed.
-
Calculation: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
-
Add the calculated volume of DMSO to the vial containing the this compound.
-
Vortex thoroughly until the solution is clear and homogenous. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary, but caution should be exercised to avoid degradation.
-
-
Storage:
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Studies on other compounds have shown no significant loss after multiple freeze-thaw cycles, but this is a recommended best practice.
-
Store the aliquots at -20°C or -80°C. Stock solutions are generally stable for up to one to two years when stored at these temperatures.
-
Protect the solution from light.
-
Experimental Workflow
The following diagram illustrates the workflow for preparing a this compound stock solution in DMSO.
Caption: A flowchart outlining the key steps for preparing a this compound stock solution in DMSO.
Stability and Handling Considerations
While DMSO is an excellent solvent, it is important to be aware of potential stability issues. Some compounds can degrade in DMSO over time, and the presence of water can exacerbate this. Therefore, using anhydrous DMSO and proper storage conditions are crucial. Although DMSO itself is generally stable, it can affect the stability of the dissolved compound. It is always recommended to prepare fresh solutions for critical experiments or to validate the stability of the stock solution over time if it is to be used for an extended period.
References
Application Notes and Protocols for Investigating D-Praziquanamine in Protein Crystallization Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating D-Praziquanamine as a potential novel agent in protein crystallization experiments. The protocols outlined below are designed for researchers aiming to explore the utility of this compound as either a crystallization additive or a co-crystallization molecule for challenging protein targets.
Introduction
Protein crystallization is a critical yet often challenging step in determining the three-dimensional structure of macromolecules by X-ray crystallography.[1][2] The process involves bringing a purified protein solution to a state of supersaturation under conditions that favor the formation of well-ordered crystals.[3] Various factors, including pH, temperature, precipitant concentration, and the presence of additives, can significantly influence crystallization outcomes.[1] Small molecules, in particular, can act as crucial additives that promote nucleation and crystal growth by stabilizing the protein, mediating crystal contacts, or inducing a more favorable protein conformation.[4]
This compound, a derivative of the anthelmintic drug Praziquantel, represents a novel chemical entity with potential applications in protein crystallization. Its unique chemical scaffold may offer new intermolecular interactions that could be beneficial for crystallogenesis. These notes provide detailed protocols for the systematic investigation of this compound as an additive in protein crystallization screening and optimization.
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in crystallization trials.
| Property | Value (Hypothetical) | Notes |
| Molecular Weight | 327.4 g/mol | Calculated based on chemical structure. |
| Solubility | > 50 mg/mL in DMSO, Ethanol | Highly soluble in organic solvents. Aqueous solubility should be determined empirically for stock solution preparation. |
| Purity | > 98% | High purity is crucial to avoid introducing confounding variables into crystallization experiments. |
| Chemical Stability | Stable at pH 4-8, 4°C | Assess stability in typical crystallization buffers and temperatures to ensure the compound does not degrade during the experiment. |
| Recommended Stock Conc. | 100 mM in DMSO | A high concentration stock allows for minimal addition of organic solvent to the crystallization drop, minimizing interference. |
Experimental Protocols
3.1. Protein and Reagent Preparation
-
Protein Purity and Concentration: The target protein should be purified to >95% homogeneity as assessed by SDS-PAGE and size-exclusion chromatography. The protein should be concentrated to 5-20 mg/mL in a low ionic strength buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl). Before use, the protein solution should be centrifuged at 14,000 x g for 10 minutes at 4°C to remove any precipitate.
-
This compound Stock Solution: Prepare a 100 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved. This stock will be used for addition to crystallization screens.
-
Crystallization Screens: Utilize commercially available sparse matrix screens (e.g., Crystal Screen™, Index™) for initial screening.
3.2. Protocol 1: Initial Screening of this compound as an Additive
This protocol describes the use of this compound as an additive to a standard crystallization screen using the hanging drop vapor diffusion method.
-
Prepare the Crystallization Plate: Use a 24-well or 96-well crystallization plate. Pipette 500 µL of the screen solution into each reservoir.
-
Prepare the Protein-Additive Mixture: In a microcentrifuge tube, mix the protein solution with the this compound stock solution to a final concentration of 1-10 mM this compound. The final DMSO concentration should ideally not exceed 5-10% (v/v). Prepare a control mixture with the same concentration of DMSO but without this compound.
-
Set up the Drops:
-
Pipette 1 µL of the protein-additive mixture onto a siliconized cover slip.
-
Pipette 1 µL of the corresponding reservoir solution into the protein drop.
-
Gently mix by pipetting up and down without introducing bubbles.
-
Invert the cover slip and seal the reservoir.
-
-
Incubation: Incubate the plates at a constant temperature (e.g., 20°C) and protect them from vibrations.
-
Observation: Regularly inspect the drops for crystal growth over several weeks using a microscope. Document any observed crystals, precipitates, or other outcomes.
3.3. Protocol 2: Optimization of Crystallization Conditions
If initial screening yields promising hits (e.g., microcrystals, crystalline needles), further optimization is required to obtain diffraction-quality crystals.
-
Identify Key Parameters: Analyze the composition of the successful screening conditions to identify the primary precipitant, buffer pH, and salts.
-
Systematic Grid Screen: Prepare a systematic grid screen around the hit condition. Vary the concentration of the precipitant (e.g., PEG 3350 from 10% to 25% in 2% increments) and the pH of the buffer (e.g., pH 6.5 to 8.5 in 0.5 unit increments).
-
Vary this compound Concentration: For the most promising grid condition, set up drops with varying concentrations of this compound (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM, 10 mM) to determine the optimal concentration.
-
Additive Screening: Consider testing other additives in combination with this compound using commercially available additive screens.
-
Crystal Seeding: If crystals are small or poorly formed, consider microseeding or macroseeding techniques to promote the growth of larger, single crystals.
Data Presentation
Systematic recording and presentation of experimental data are crucial for evaluating the effect of this compound.
Table 2: Example 96-Well Plate Layout for Initial Screening
| Well | Protein Conc. (mg/mL) | This compound Conc. (mM) | DMSO Conc. (%) | Screen Condition |
| A1-H6 | 10 | 0 (Control) | 5 | Screen 1, Cond 1-48 |
| A7-H12 | 10 | 5 | 5 | Screen 1, Cond 1-48 |
Table 3: Template for Summarizing Crystallization Trial Results
| Condition # | Precipitant | pH | Additive (this compound) | Observations (Control) | Observations (with this compound) | Crystal Score (0-5) |
| 1 | 20% PEG 8000, 0.1 M Tris | 8.5 | 5 mM | Amorphous Precipitate | Small Needles | 2 |
| 2 | 1.5 M (NH₄)₂SO₄, 0.1 M HEPES | 7.5 | 5 mM | Clear Drop | Clear Drop | 0 |
| ... | ... | ... | ... | ... | ... | ... |
Visualizations
Experimental Workflow for this compound Crystallization Trials
References
Troubleshooting & Optimization
D-Praziquanamine solubility issues in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with D-Praziquanamine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a chemical intermediate used in the synthesis of (R)-Praziquantel, the active enantiomer of the anthelmintic drug Praziquantel.[] Like many organic molecules, this compound is understood to have limited solubility in aqueous solutions, which can pose a significant challenge for in vitro experiments, formulation development, and other research applications that require the compound to be in a dissolved state.
Q2: I am observing precipitation when I add my this compound stock solution to my aqueous buffer. What is happening?
This is a common issue known as "precipitation upon dilution." It typically occurs when a concentrated stock solution of a lipophilic compound, often prepared in an organic solvent like DMSO, is diluted into an aqueous buffer where the compound's solubility is much lower. The final concentration of the compound in the aqueous medium exceeds its thermodynamic solubility, leading to the formation of a precipitate.
Q3: Are there any general strategies to improve the solubility of this compound in my experiments?
Yes, several strategies can be employed to enhance the solubility of poorly soluble compounds like this compound. These include:
-
Co-solvents: Using a water-miscible organic solvent to prepare a stock solution and then diluting it into the aqueous buffer.
-
pH Adjustment: Modifying the pH of the buffer to ionize the compound, which can increase its solubility.
-
Excipients: Incorporating solubilizing agents such as surfactants or cyclodextrins into the aqueous buffer.
-
Temperature Control: In some cases, adjusting the temperature can influence solubility.
Troubleshooting Guide
This guide provides systematic approaches to address common solubility issues encountered with this compound.
Issue 1: this compound powder does not dissolve in my aqueous buffer.
Root Cause: this compound, like its related compound Praziquantel, has low intrinsic aqueous solubility. Direct dissolution of the solid powder in an aqueous buffer is often challenging.
Troubleshooting Workflow:
References
Technical Support Center: Optimizing D-Praziquanamine Concentration for Cell Culture
Welcome to the technical support center for D-Praziquanamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. Based on cytotoxicity studies of related praziquantel enantiomers, a good starting point for a dose-response experiment is to test a broad range of concentrations. We recommend a serial dilution series, for example, from 2.5 µM to 160 µM.[1] This range has been shown to elicit varied responses in different cell lines, from negligible effects to significant cytotoxicity.[1][2][3] It is crucial to perform a dose-response curve for each new cell line to determine the EC50 (half-maximal effective concentration).
Q2: How should I prepare and store a stock solution of this compound?
A2: this compound, similar to other hydrophobic compounds, should be dissolved in an organic solvent like DMSO to create a concentrated stock solution. For in vivo applications of related compounds, protocols have involved dissolving the compound in a mixture of DMSO and other solvents like PEG300 and Tween-80.[4] For cell culture, a stock solution in 100% DMSO is common.
Stock Solution Preparation and Storage:
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Procedure: To prepare a stock solution, dissolve this compound in DMSO. For example, to make a 10 mM stock, dissolve the appropriate weight of the compound in the calculated volume of DMSO. Gentle warming and/or sonication can aid dissolution if precipitation occurs.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When stored at -80°C, the stock solution can be stable for up to two years, and at -20°C, for up to one year.
Q3: I am observing high levels of cytotoxicity even at low concentrations. What could be the cause?
A3: High cytotoxicity at low concentrations can be due to several factors:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Some cell lines may have specific transporters that enhance the uptake of this compound or may be highly dependent on signaling pathways that are inhibited by the compound.
-
Compound Precipitation: If the compound precipitates in the cell culture medium, it can lead to uneven exposure and localized high concentrations, resulting in unexpected cytotoxicity. Visually inspect your culture wells for any signs of precipitation.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a toxic level for your specific cell line. Typically, a final DMSO concentration of less than 0.5% is recommended. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.
Q4: How can I assess the stability of this compound in my cell culture medium?
A4: The stability of a compound in culture medium can be a critical factor. You can assess stability by preparing the highest and lowest concentrations of this compound to be tested in your complete cell culture medium (including serum) and incubating it under your standard culture conditions (e.g., 37°C, 5% CO2) for the duration of your experiment (e.g., 24, 48, or 72 hours). The concentration of the compound can then be measured at different time points using methods like HPLC-MS/MS to determine its degradation rate. Some compounds can also bind to plasticware, so it's important to consider this potential loss of active compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Inconsistent cell seeding density. 2. Variation in drug preparation. 3. Edge effects in multi-well plates. | 1. Ensure consistent cell numbers are seeded for each experiment. 2. Prepare fresh dilutions of this compound from the stock solution for each experiment. 3. Avoid using the outer wells of the plate for treatment; instead, fill them with sterile PBS or media to maintain humidity. |
| No observable effect at tested concentrations | 1. The tested concentrations are too low for the specific cell line. 2. The compound has degraded in the culture medium. 3. The cell line is resistant to the compound's mechanism of action. | 1. Increase the concentration range in your dose-response experiment. 2. Check the stability of this compound in your medium (see FAQ Q4). Consider more frequent media changes with fresh compound. 3. Research the specific signaling pathways of your cell line to ensure they are relevant to the expected mechanism of action of this compound. |
| Precipitation of the compound in the culture medium | 1. The concentration of this compound exceeds its solubility limit in the aqueous medium. 2. The stock solution was not properly dissolved before dilution. | 1. Lower the final concentration of this compound. 2. Ensure your DMSO stock solution is fully dissolved before diluting it into the culture medium. Gentle warming or vortexing of the stock solution before use may help. |
Data Presentation
Table 1: Cytotoxicity of Praziquantel Enantiomers in Various Cell Lines
The following table summarizes the cytotoxic effects of (R)-PZQ, an enantiomer of praziquantel structurally related to this compound, on different cell lines after 48 hours of treatment. This data can serve as a reference for selecting initial concentration ranges.
| Cell Line | (R)-PZQ Concentration | Effect | Reference |
| L-02 (normal human liver) | < 160 µM | Negligible cytotoxicity | |
| SH-SY5Y (human neuroblastoma) | < 40 µM | No obvious cytotoxicity | |
| HUVEC (human umbilical vein endothelial) | < 160 µM | Negligible cytotoxicity | |
| A549 (human lung carcinoma) | < 160 µM | Negligible cytotoxicity | |
| HCT-15 (human colorectal adenocarcinoma) | < 160 µM | Negligible cytotoxicity | |
| Raw264.7 (mouse macrophage) | < 80 µM | Promoted proliferation | |
| prf-plc-5 (human hepatoma) | > 40 µM | Selective inhibition | |
| HepG2 (human hepatoma) | > 40 µM | Selective inhibition |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using an MTT Assay
This protocol outlines a standard method for determining the cytotoxic effects of this compound on a given cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5x10⁴ cells/100 µL per well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a series of dilutions of this compound in your complete cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the EC50 value.
Visualizations
Signaling Pathway Diagram
While the exact signaling pathway for this compound is not fully elucidated, Praziquantel is known to affect calcium ion channels in parasites. In mammalian cells, alterations in calcium signaling can impact various downstream pathways, including those involved in apoptosis. The following diagram illustrates a hypothetical signaling pathway that could be affected by this compound, leading to apoptosis.
Caption: Hypothetical signaling pathway of this compound inducing apoptosis.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for optimizing this compound concentration in a cell culture experiment.
Caption: Workflow for optimizing this compound concentration.
References
Technical Support Center: D-Praziquanamine (Praziquantel) Off-Target Effects Mitigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of D-Praziquanamine, hereafter referred to by its common name, Praziquantel (PZQ).
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of Praziquantel?
A1: Praziquantel's primary on-target effect is to disrupt calcium ion homeostasis in parasitic worms, particularly schistosomes and other trematodes and cestodes. This leads to rapid muscle contraction, paralysis, and tegumental damage, ultimately resulting in the death of the parasite. The precise molecular target on the parasite is thought to be a voltage-gated calcium channel, though the exact binding site is still under investigation.
Q2: What are the known off-target effects (side effects) of Praziquantel in host organisms?
A2: Praziquantel is generally well-tolerated, but off-target effects, commonly observed as clinical side effects, can occur. These range from common and mild to rare and severe:
-
Common: Dizziness, headache, drowsiness, nausea, vomiting, abdominal pain, and diarrhea.
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Less Common: Fever, skin rashes, itching (pruritus), and muscle and joint pain.
-
Rare but Severe: Allergic reactions (including anaphylaxis), heart rhythm changes (arrhythmias), seizures, and confusion.
Q3: Are the off-target effects of Praziquantel related to its stereochemistry?
A3: Yes, Praziquantel is a racemic mixture of two enantiomers: (R)-PZQ and (S)-PZQ. The anthelmintic activity is primarily attributed to the (R)-enantiomer. Studies have shown that the (S)-enantiomer has significantly higher cytotoxicity in host cells and is the principal enantiomer responsible for many of the side effects.[1][2]
Q4: What are the main strategies to mitigate the off-target effects of Praziquantel?
A4: The primary strategies to mitigate Praziquantel's off-target effects focus on three main areas:
-
Chiral Separation: Using the pure, active (R)-enantiomer of Praziquantel can significantly reduce cytotoxicity and associated side effects.[1][2]
-
Advanced Formulation:
-
Taste Masking: Praziquantel has a bitter taste that can lead to poor compliance and gastrointestinal upset. Formulations using lipids, cyclodextrins, or sweeteners can mask this taste.
-
Nanoformulations: Encapsulating Praziquantel in nanoparticles, such as solid lipid nanoparticles (SLNs) or self-nanoemulsifying drug delivery systems (SNEDDS), can improve its bioavailability and potentially reduce side effects by allowing for lower effective doses and controlled release.[3]
-
-
Development of Derivatives: Synthesizing new derivatives of Praziquantel aims to improve selectivity for the parasite target and reduce interaction with host molecules.
Q5: Are there known molecular targets in the host that mediate Praziquantel's off-target effects?
A5: Yes, the (R)-enantiomer of Praziquantel has been identified as a partial agonist of the human serotoninergic 5-HT2B receptor. This interaction is thought to contribute to cardiovascular side effects, such as vasoconstriction of mesenteric arteries.
Troubleshooting Guides
Problem 1: High level of cytotoxicity observed in host cell lines during in vitro experiments.
Possible Cause:
-
The racemic mixture of Praziquantel is being used, and the (S)-enantiomer is causing significant cell death.
-
The concentration of Praziquantel is too high.
Troubleshooting Steps:
-
Switch to the (R)-enantiomer: If possible, obtain and use the purified (R)-enantiomer of Praziquantel for your experiments. This is expected to significantly reduce cytotoxicity.
-
Perform a dose-response curve: Determine the IC50 value of both the racemic mixture and the individual enantiomers on your specific host cell line to identify a therapeutic window with minimal host cell toxicity.
-
Use appropriate controls: Always include vehicle-only (e.g., DMSO) and untreated cell controls.
Problem 2: Inconsistent results or poor bioavailability in animal models.
Possible Cause:
-
Poor solubility and rapid first-pass metabolism of Praziquantel.
-
Bitter taste leading to aversion and inconsistent dosing in oral gavage.
Troubleshooting Steps:
-
Consider alternative formulations:
-
Explore the use of a nanoformulation (e.g., SNEDDS) to improve solubility and bioavailability.
-
For oral administration, use a taste-masking formulation to ensure complete and less stressful dosing.
-
-
Administer with food: Co-administration with food, particularly carbohydrates, can increase the bioavailability of Praziquantel.
-
Monitor plasma concentrations: If feasible, perform pharmacokinetic studies to correlate the administered dose with plasma levels of Praziquantel.
Problem 3: Unexpected cardiovascular or neurological effects in animal studies.
Possible Cause:
-
Off-target activation of host receptors, such as the 5-HT2B receptor in the vasculature.
-
Direct effects on cardiac ion channels or neuronal signaling pathways.
Troubleshooting Steps:
-
Monitor physiological parameters: Continuously monitor heart rate, blood pressure, and neurological signs in treated animals.
-
Consider co-administration of antagonists: If a specific off-target receptor is suspected (e.g., 5-HT2B), co-administration with a selective antagonist could help elucidate the mechanism.
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In vitro characterization: Use in vitro assays (e.g., patch-clamp on cardiomyocytes or neuronal cell lines) to characterize the direct effects of Praziquantel on relevant ion channels and receptors.
Data Presentation
Table 1: Comparative in vitro Cytotoxicity (IC50) of Praziquantel Enantiomers
| Cell Line | Racemic PZQ (µM) | (R)-PZQ (µM) | (S)-PZQ (µM) | Reference |
| L-02 (Human normal liver) | 106.0 ± 2.0 | >200 | 80.4 ± 1.9 | |
| HepG2 (Human liver cancer) | 165.3 ± 3.7 | 64.2 ± 1.8 | 123.4 ± 2.5 | |
| SH-SY5Y (Human neuroblastoma) | >200 | >200 | 163.2 ± 3.9 | |
| HUVEC (Human umbilical vein) | >200 | >200 | >200 | |
| A549 (Human lung cancer) | >200 | >200 | >200 | |
| HCT-15 (Human colon cancer) | >200 | >200 | >200 |
Table 2: In vitro Activity of Praziquantel Enantiomers and Metabolites against S. mansoni
| Compound | IC50 (µg/ml) at 72h | Reference |
| Racemic PZQ | ~0.08 | |
| (R)-PZQ | 0.04 | |
| (S)-PZQ | >10 | |
| R-trans-4-OH-PZQ | 4.08 | |
| S-trans-4-OH-PZQ | >100 |
Experimental Protocols
Protocol 1: Assessment of Praziquantel Cytotoxicity using MTT Assay
Objective: To quantify the cytotoxic effects of Praziquantel enantiomers on a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HepG2, SH-SY5Y)
-
Complete cell culture medium
-
96-well cell culture plates
-
Racemic Praziquantel, (R)-Praziquantel, (S)-Praziquantel
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare stock solutions of Praziquantel (racemic, R-, and S-) in DMSO. Create a serial dilution in culture medium to achieve final desired concentrations (e.g., 5, 10, 20, 40, 80, 160 µM). Ensure the final DMSO concentration is <0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of Praziquantel. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. Incubate overnight at 37°C.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve and determine the IC50 value for each compound.
Protocol 2: In Vitro Assessment of Praziquantel-Induced Cardiotoxicity using Patch-Clamp Electrophysiology
Objective: To evaluate the effect of Praziquantel on key cardiac ion channels (e.g., hERG) in a heterologous expression system.
Materials:
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Cell line stably expressing the cardiac ion channel of interest (e.g., HEK293-hERG)
-
Automated or manual patch-clamp system
-
Appropriate internal and external recording solutions
-
Praziquantel (racemic, R-, and S- enantiomers)
-
Positive control (known channel blocker, e.g., dofetilide for hERG)
Procedure:
-
Cell Preparation: Culture the cells according to standard protocols. On the day of the experiment, prepare a single-cell suspension.
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Apply a voltage protocol appropriate for the ion channel being studied (e.g., a step protocol to elicit hERG tail currents).
-
Record baseline currents in the external solution.
-
-
Compound Application: Perfuse the cell with increasing concentrations of Praziquantel (e.g., 1, 10, 100 µM). Allow sufficient time for the drug effect to stabilize at each concentration.
-
Data Acquisition: Record the ion channel currents at each concentration.
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Washout: Perfuse the cell with the drug-free external solution to assess the reversibility of the effect.
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Data Analysis: Measure the peak current amplitude (or tail current for hERG) at each concentration. Normalize the data to the baseline current and plot a concentration-response curve to determine the IC50 for channel block.
Visualizations
Caption: Troubleshooting workflow for high in vitro cytotoxicity.
Caption: Praziquantel's off-target signaling via the 5-HT2B receptor.
References
Technical Support Center: D-Praziquanamine In Vivo Toxicity Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential in vivo toxicity issues with D-Praziquanamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Handling and Formulation
Question 1: What is the recommended solvent for in vivo administration of this compound?
Answer: The choice of solvent is critical and can significantly impact the in vivo tolerability of this compound. While specific solubility data for this compound may not be readily available, for its parent compound, praziquantel, and its derivatives, a common approach involves using a vehicle that ensures solubility and stability.
Troubleshooting Steps:
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Initial Assessment: Start with common, well-tolerated vehicles such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Solubility Check: Prepare a small test formulation to visually inspect for precipitation or phase separation. Gentle heating and/or sonication can aid dissolution.[1]
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Vehicle Toxicity Control: Always include a vehicle-only control group in your in vivo studies to differentiate between vehicle-induced and compound-induced toxicity.
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Alternative Vehicles: If solubility or toxicity issues persist, consider other options like 10% DMSO in 90% corn oil or a solution containing 20% SBE-β-CD in saline.[1]
Question 2: My this compound formulation appears unstable (e.g., precipitation over time). How can I address this?
Answer: Formulation instability can lead to inaccurate dosing and variable in vivo results.
Troubleshooting Steps:
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Fresh Preparation: Prepare the formulation fresh before each administration.
-
Storage Conditions: If storage is necessary, assess stability at different temperatures (e.g., 4°C, room temperature) and for varying durations. Protect from light if the compound is light-sensitive.
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pH Adjustment: Check the pH of your formulation. Adjusting the pH might improve the solubility and stability of the compound.
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Co-solvents: The use of co-solvents in your vehicle mixture can enhance stability.
In Vivo Toxicity and Adverse Events
Question 3: I am observing unexpected high mortality in my animal study, even at what I predicted to be a low dose. What are the potential causes?
Answer: Unexpectedly high mortality is a serious issue that requires immediate investigation.
Troubleshooting Steps:
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Dose Calculation Verification: Double-check all dose calculations, including unit conversions and dilution factors.
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Formulation Homogeneity: Ensure the compound is fully dissolved and the formulation is homogeneous. If it's a suspension, ensure it is well-mixed before each animal is dosed to prevent the administration of a concentrated dose.
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Route of Administration: Confirm the intended route of administration was correctly performed. For example, accidental intravenous injection instead of intraperitoneal can lead to acute toxicity.
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Animal Health Status: Ensure the animals are healthy and free from underlying diseases that could make them more susceptible to the compound's toxicity.
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Metabolic Overload: The observed toxicity could be due to the saturation of metabolic enzymes, even at a seemingly low dose.[2] Consider that the metabolism of praziquantel-like compounds is primarily mediated by cytochrome P450 enzymes (CYP3A4, CYP2C19, etc.).[3] Genetic polymorphisms in these enzymes can lead to inter-individual variations in metabolism and toxicity.
Question 4: The animals are showing signs of distress (e.g., lethargy, ruffled fur, weight loss) after dosing. How should I proceed?
Answer: Clinical signs of distress are indicators of toxicity and should be systematically recorded and evaluated.
Troubleshooting Steps:
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Clinical Scoring: Implement a daily clinical scoring system to quantitatively track the severity and progression of adverse signs.
-
Body Weight Monitoring: Monitor body weight daily. A significant drop in body weight is a key indicator of systemic toxicity.
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Dose-Response Relationship: Determine if the severity of the clinical signs is dose-dependent. This will help in establishing a toxic dose (TD) and a no-observed-adverse-effect level (NOAEL).
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Supportive Care: Provide supportive care such as supplemental heat and softened food to minimize animal suffering, in accordance with your institutional animal care and use committee (IACUC) guidelines.
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Early Endpoints: If severe signs of distress are observed, consider humane endpoints to prevent unnecessary suffering.
Data Interpretation and Variability
Question 5: I am observing high variability in toxicity readouts between animals in the same dose group. What could be the reason?
Answer: High inter-animal variability can mask the true toxicological profile of the compound.
Troubleshooting Steps:
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Dosing Accuracy: Ensure accurate and consistent dosing for all animals. For oral gavage, for instance, improper technique can lead to administration into the lungs or variable absorption.
-
Genetic Variability: The genetic background of the animals can influence their metabolic capacity and susceptibility to drug toxicity.
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Environmental Factors: Ensure consistent environmental conditions (e.g., temperature, light cycle, diet) for all animals, as these can affect metabolism and overall health.
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Sex Differences: Evaluate if the variability is sex-dependent. Hormonal differences can influence drug metabolism and toxicity profiles.
Question 6: The in vivo toxicity of this compound seems to be different from what was expected based on in vitro cytotoxicity data. Why is there a discrepancy?
Answer: Discrepancies between in vitro and in vivo results are common in toxicology.
Troubleshooting Steps:
-
ADME Properties: The in vivo toxicity is influenced by the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is not fully captured by in vitro models.
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Metabolic Activation/Deactivation: The compound might be metabolized in vivo to either more toxic (bioactivation) or less toxic metabolites. The parent compound, praziquantel, is extensively metabolized by the liver.
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Protein Binding: High plasma protein binding can reduce the amount of free compound available to exert its toxic effect.
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Target Organ Exposure: The concentration of the compound at the target organ of toxicity might be different from the concentration in the blood.
Quantitative Data Summary
The following tables are provided as templates for summarizing your experimental data. Example data for a hypothetical praziquantel derivative is included for illustrative purposes.
Table 1: Acute Toxicity of this compound (Example Data)
| Dose Group (mg/kg) | Number of Animals | Mortality (%) | Key Clinical Signs Observed |
| Vehicle Control | 10 | 0 | No observable signs |
| 100 | 10 | 0 | Mild lethargy |
| 300 | 10 | 20 | Lethargy, ruffled fur |
| 1000 | 10 | 60 | Severe lethargy, ataxia, weight loss |
| 2000 | 10 | 100 | Acute mortality within 4 hours |
Table 2: Pharmacokinetic Parameters of this compound (Template)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | t1/2 (h) |
| Enter Dose | Enter Value | Enter Value | Enter Value | Enter Value |
| Enter Dose | Enter Value | Enter Value | Enter Value | Enter Value |
| Enter Dose | Enter Value | Enter Value | Enter Value | Enter Value |
Key Experimental Protocols
Protocol 1: In Vivo Acute Toxicity Study (Dose-Range Finding)
Objective: To determine the maximum tolerated dose (MTD) and identify the dose range for subsequent studies.
Methodology:
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Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats or CD-1 mice), with an equal number of males and females.
-
Acclimatization: Allow animals to acclimatize for at least 5 days before the experiment.
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Dose Groups:
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Group 1: Vehicle control.
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Group 2-5: this compound at escalating doses (e.g., 50, 150, 500, 1500 mg/kg). Use a small number of animals per group (n=3-5 per sex).
-
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage).
-
Observation:
-
Observe animals continuously for the first 4 hours post-dosing for any immediate signs of toxicity.
-
Record clinical signs, body weight, and mortality daily for 14 days.
-
-
Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals to look for any visible organ abnormalities.
-
Data Analysis: Determine the MTD as the highest dose that does not cause mortality or severe clinical signs.
Protocol 2: Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Methodology:
-
Animal Model: Use cannulated rodents (e.g., jugular vein cannulated rats) to facilitate serial blood sampling.
-
Dose Groups:
-
Group 1: Intravenous (IV) administration at a low dose (e.g., 5 mg/kg) to determine clearance and volume of distribution.
-
Group 2: Oral (PO) administration at a higher dose (e.g., 50 mg/kg) to assess oral bioavailability.
-
-
Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
PK Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd).
Visualizations
Signaling Pathways and Workflows
Caption: Hypothesized metabolic pathway for this compound.
Caption: Troubleshooting workflow for unexpected in vivo toxicity.
Caption: Logical relationships between observations and potential causes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Principles of dose-setting in toxicology studies: the importance of kinetics for ensuring human safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
Improving D-Praziquanamine stability in solution
Welcome to the Technical Support Center for D-Praziquanamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound in solution during experimental procedures.
Disclaimer: this compound is the inactive isomer of L-Praziquanamine. Specific stability data for this compound is limited. Much of the following information is extrapolated from studies on its racemate, Praziquantel (PZQ). Researchers should validate these recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution, prepared in DMSO and diluted with an aqueous buffer, has become cloudy. What is the cause and how can I fix it?
A1: This is likely due to the low aqueous solubility of this compound. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound may precipitate out of the solution. To resolve this, consider the following:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Optimize the solvent system: The use of co-solvents can improve solubility. For instance, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to be effective for Praziquantel.
-
Adjust the pH: The solubility of similar compounds can be pH-dependent. Experiment with different pH values for your aqueous buffer to find the optimal range for this compound solubility.
-
Gentle warming and sonication: In some cases, gentle warming (e.g., to 37°C) and sonication can help redissolve the precipitate. However, be cautious about potential temperature-induced degradation.
Q2: I am observing unexpected peaks in my HPLC analysis of a this compound solution that has been stored for a few days. What could be the reason?
A2: The appearance of new peaks suggests that your compound may be degrading. Praziquantel is known to be susceptible to degradation under certain conditions. The most common causes are:
-
Hydrolysis: Exposure to acidic or basic conditions can cause hydrolysis of the amide bond.
-
Oxidation: The presence of oxidizing agents or even dissolved oxygen can lead to oxidative degradation.
-
Photodegradation: Exposure to UV or ambient light can induce degradation.
It is recommended to prepare fresh solutions for your experiments whenever possible and to store stock solutions protected from light at low temperatures (e.g., -20°C or -80°C).
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For powdered this compound, storage at 4°C, protected from light, is recommended. Once in solution, for example in DMSO, it is best to aliquot the stock solution into smaller volumes and store them at -80°C for long-term stability (up to two years) or -20°C for shorter-term storage (up to one year). Avoid repeated freeze-thaw cycles, as this can accelerate degradation and affect the compound's stability.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Solution
If you observe precipitation after diluting your this compound stock solution, follow these steps:
Troubleshooting workflow for compound precipitation.
Issue 2: Appearance of Degradation Products in HPLC
If your HPLC analysis shows new peaks, indicating degradation, consider the following workflow:
Troubleshooting workflow for unexpected degradation.
Summary of Praziquantel Stability Data
The following table summarizes the degradation of Praziquantel under various stress conditions. This data can serve as a preliminary guide for understanding the potential stability of this compound.
| Stress Condition | Reagent/Parameter | Time | Temperature | Degradation (%) | Reference |
| Acidic Hydrolysis | 5 M HCl | 60 min | Not Specified | 81% | [1] |
| Alkaline Hydrolysis | 5 M NaOH | 60 min | Not Specified | 1.0% | [1] |
| Oxidative | 1% H₂O₂ | 60 min | Not Specified | 84% | [1] |
| Photolytic (UV-C) | 185/254 nm | < 7 min | Not Specified | Complete | [2][3] |
| Photolytic (UV-A) | 365 nm | Not Specified | Not Specified | No degradation | |
| Thermal | Dry Heat | Not Specified | Not Specified | Stable |
Potential Degradation Pathways of Praziquantel
Based on forced degradation studies of Praziquantel, several degradation products have been identified. The following diagram illustrates a plausible degradation pathway.
Potential degradation pathways of Praziquantel.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in solution.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.
-
Thermal Degradation: Incubate the stock solution at 70°C for 48 hours in a temperature-controlled oven.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples if necessary. Dilute all samples to a suitable concentration for analysis by a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to determine the percentage of degradation and identify any degradation products.
Protocol 2: Real-Time Stability Study
This protocol describes a real-time stability study to determine the shelf-life of a this compound solution under specific storage conditions.
-
Preparation of Stability Samples: Prepare a batch of this compound solution at the desired concentration and in the final formulation (solvent system). Aliquot the solution into multiple vials made of an inert material (e.g., amber glass) and seal them securely.
-
Storage Conditions: Store the vials under the intended long-term storage conditions (e.g., 2-8°C or -20°C), protected from light.
-
Testing Schedule: At predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, and 24 months), retrieve a set of vials for analysis.
-
Analytical Testing: Analyze the samples for key stability-indicating parameters, which may include:
-
Appearance (e.g., color, clarity, presence of precipitate)
-
pH
-
Assay of this compound concentration (by HPLC)
-
Quantification of any degradation products (by HPLC)
-
-
Data Analysis: Plot the concentration of this compound and any degradation products over time. Determine the shelf-life as the time point at which the concentration of this compound falls below a predefined acceptance criterion (e.g., 90% of the initial concentration).
References
D-Praziquanamine assay variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Praziquanamine assays. The information is designed to address common issues related to assay variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
A1: this compound is a chiral intermediate used in the synthesis of Praziquantel (PZQ), a broad-spectrum anthelmintic drug. PZQ is administered as a racemic mixture of two enantiomers: (R)-Praziquantel and (S)-Praziquantel. The anthelmintic activity is primarily attributed to the (R)-enantiomer, while the (S)-enantiomer is less active and may contribute to side effects. Accurate quantification of the enantiomers is crucial for pharmacokinetic studies, quality control of PZQ manufacturing, and in the development of enantiomerically pure formulations. This compound is a precursor to these enantiomers, and its chiral purity can affect the final composition of the drug.
Q2: What is the most common analytical method for the separation and quantification of this compound and its related compounds?
A2: The most prevalent method for the enantioselective analysis of Praziquantel and its intermediates like this compound is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[1][2] This technique allows for the baseline separation of the enantiomers. For higher sensitivity and selectivity, especially in biological matrices, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS).[3][4][5]
Q3: What are the typical sources of variability in this compound assays?
A3: Variability in this compound assays can arise from several factors:
-
Sample Preparation: Inconsistent extraction efficiency, matrix effects from biological samples (e.g., plasma, blood), and sample stability can introduce significant variability.
-
Chromatographic Conditions: Minor fluctuations in mobile phase composition, flow rate, and column temperature can affect retention times and peak resolution in chiral separations.
-
Chiral Stationary Phase: The performance of the chiral column can change over time due to contamination or degradation, leading to loss of resolution.
-
Integration Parameters: Inconsistent peak integration can lead to variability in quantification.
-
Analyst Technique: Variations in pipetting, sample handling, and data processing can contribute to irreproducible results.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound analysis by chiral HPLC.
Issue 1: Poor or no separation of enantiomers.
| Possible Cause | Suggested Solution |
| Incorrect Chiral Column | Verify that the selected chiral stationary phase is appropriate for the separation of Praziquanamine enantiomers. Columns such as Chiralcel OJ-H, Chiralpak IA, and AS-H have been reported to be effective. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. For normal-phase chromatography, a common mobile phase is a mixture of heptane, ethanol, and a basic modifier like diethylamine (e.g., 60:40:0.2 v/v/v). For reversed-phase, mixtures of acetonitrile and aqueous buffers are used. Adjusting the ratio of the solvents can significantly impact resolution. |
| Column Temperature | Ensure the column temperature is controlled and stable. Temperature fluctuations can affect chiral recognition and peak shape. |
| Column Contamination or Degradation | Flush the column with an appropriate solvent to remove contaminants. If resolution does not improve, the column may need to be replaced. |
Issue 2: Inconsistent retention times.
| Possible Cause | Suggested Solution |
| Fluctuations in Flow Rate | Check the HPLC pump for leaks and ensure it is delivering a constant flow rate. |
| Changes in Mobile Phase Composition | Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase manually, ensure accurate measurements. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before injecting samples. |
| Air Bubbles in the System | Purge the pump and detector to remove any air bubbles. |
Issue 3: Poor peak shape (tailing or fronting).
| Possible Cause | Suggested Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Contamination of the Column or Guard Column | Clean the column or replace the guard column. |
| Inappropriate Mobile Phase pH | For ionizable compounds, ensure the mobile phase pH is appropriate to maintain a single ionic form of the analyte. |
| Extra-column Effects | Minimize the length and diameter of tubing between the injector, column, and detector. |
Issue 4: Low sensitivity or high background noise.
| Possible Cause | Suggested Solution |
| Detector Settings | Optimize the detector wavelength. For UV detection of Praziquantel and its derivatives, wavelengths around 210-220 nm are often used. |
| Contaminated Mobile Phase or Solvents | Use high-purity HPLC-grade solvents and filter the mobile phase. |
| Sample Matrix Interference | Improve the sample clean-up procedure. Solid-phase extraction (SPE) can be effective in removing interfering substances from biological matrices. |
| Detector Lamp Aging | Replace the detector lamp if it has exceeded its recommended lifetime. |
Quantitative Data Summary
The following tables summarize typical performance characteristics of analytical methods for Praziquantel enantiomers, which can serve as a benchmark for this compound assays.
Table 1: Chiral HPLC-UV Method Performance for Praziquantel Enantiomers in Human Serum
| Parameter | Value |
| Linearity Range | 10 - 600 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Limit of Detection (LOD) | 5 ng/mL |
| Intra-day Precision (RSD) | 3 - 8% |
| Inter-day Precision (RSD) | 1 - 8% |
| Intra-day Accuracy (% Error) | 0.2 - 5% |
| Inter-day Accuracy (% Error) | 0.3 - 8% |
| Recovery | 84 - 89% |
Table 2: Enantioselective LC-MS/MS Method Performance for Praziquantel Enantiomers in Human Plasma, Blood, and Dried Blood Spots
| Parameter | Value |
| Linearity Range (PZQ Enantiomers) | 0.01 - 2.5 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL |
| Precision (at LLOQ) | ± 20% |
| Precision (other concentrations) | ± 15% |
| Intra- and Inter-assay Accuracy (at LLOQ) | 80 - 120% |
| Intra- and Inter-assay Accuracy (other concentrations) | 85 - 115% |
| Linearity (R²) | ≥ 0.998 |
Experimental Protocols
Detailed Methodology for Chiral HPLC Analysis of Praziquanamine Enantiomers
This protocol is a generalized procedure based on published methods for the separation of Praziquantel and its related compounds.
1. Materials and Reagents:
-
This compound standard
-
(rac)-Praziquanamine
-
HPLC-grade heptane
-
HPLC-grade ethanol
-
Diethylamine
-
Chiral HPLC column (e.g., Chiralcel OJ-H, Chiralpak IA, or AS-H)
2. Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Column: Chiralcel OJ-H (or equivalent)
-
Mobile Phase: Heptane/Ethanol/Diethylamine (60:40:0.2, v/v/v)
-
Flow Rate: 0.5 - 0.7 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient (controlled temperature is recommended for better reproducibility)
4. Sample Preparation:
-
Standard Solutions: Prepare stock solutions of this compound and (rac)-Praziquanamine in the mobile phase. Prepare a series of working standards by diluting the stock solutions.
-
Sample from Synthesis Reaction: Dilute an aliquot of the reaction mixture in the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to determine the retention times of the enantiomers and to generate a calibration curve.
-
Inject the prepared samples.
-
Identify and quantify the this compound peak based on the retention time and the calibration curve.
Visualizations
Caption: Workflow for Chiral HPLC Analysis of this compound.
Caption: Troubleshooting Flowchart for this compound HPLC Assays.
References
- 1. High-performance liquid chromatography determination of praziquantel enantiomers in human serum using a reversed-phase cellulose-based chiral stationary phase and disc solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resolution of Praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A quantification method for determination of racemate praziquantel and R-enantiomer in rat plasma for comparison of their pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Praziquantel Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to praziquantel resistance in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My cell line is showing reduced sensitivity to praziquantel. What are the common mechanisms of resistance?
A1: Praziquantel resistance is a multifactorial phenomenon. The most commonly cited mechanisms include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump praziquantel out of the cell, reducing its intracellular concentration and efficacy.
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Altered drug metabolism: Changes in the expression or activity of metabolic enzymes can lead to faster detoxification and inactivation of praziquantel.
-
Target modification: Mutations or alterations in the molecular target of praziquantel, believed to be the voltage-gated calcium channels (VGCCs) in schistosomes, can reduce drug binding and its downstream effects.
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Changes in the tegument: In parasites like Schistosoma, alterations in the outer covering (tegument) can reduce drug uptake.
Q2: How can I confirm if my cells are overexpressing ABC transporters?
A2: You can assess ABC transporter overexpression through several methods:
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Quantitative PCR (qPCR): To measure the mRNA expression levels of genes encoding for ABC transporters (e.g., ABCB1 for P-gp).
-
Western Blotting: To quantify the protein levels of specific ABC transporters.
-
Flow Cytometry-based Efflux Assays: Using fluorescent substrates of ABC transporters (e.g., Rhodamine 123). Increased efflux of the dye, which can be blocked by known inhibitors, indicates higher transporter activity.
Troubleshooting Guides
Issue 1: Unexpectedly High IC50 Values for Praziquantel
If you are observing higher than expected IC50 values for praziquantel in your cell line, consider the following troubleshooting steps:
Table 1: Troubleshooting High Praziquantel IC50 Values
| Potential Cause | Suggested Solution | Experimental Verification |
| ABC Transporter Overexpression | Co-administer praziquantel with a known ABC transporter inhibitor (e.g., verapamil, tariquidar). | Perform a chemosensitivity assay with and without the inhibitor to see if the IC50 value decreases. |
| Increased Drug Metabolism | Use a broad-spectrum cytochrome P450 inhibitor (e.g., ketoconazole) alongside praziquantel. | Measure praziquantel concentration over time in the presence and absence of the inhibitor using LC-MS. |
| Cell Line Misidentification or Contamination | Authenticate your cell line using short tandem repeat (STR) profiling. | Submit a sample of your cell line for STR analysis. |
Experimental Protocol: ABC Transporter Inhibition Assay
This protocol outlines a method to determine if ABC transporter activity contributes to praziquantel resistance in your cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Pre-treatment with Inhibitor: Add a known ABC transporter inhibitor (e.g., verapamil at a non-toxic concentration) to the appropriate wells and incubate for 1-2 hours.
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Praziquantel Treatment: Add serial dilutions of praziquantel to both inhibitor-treated and untreated wells. Include control wells with no praziquantel and/or inhibitor.
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Incubation: Incubate the plate for a period relevant to your cell line's doubling time (e.g., 48-72 hours).
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Viability Assay: Assess cell viability using a standard method such as MTT, resazurin, or CellTiter-Glo®.
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Data Analysis: Calculate the IC50 values for praziquantel in the presence and absence of the inhibitor. A significant decrease in the IC50 value in the presence of the inhibitor suggests the involvement of ABC transporters in resistance.
Workflow for Investigating Praziquantel Resistance
A workflow for investigating and overcoming praziquantel resistance.
Issue 2: Resistance Persists Despite ABC Transporter Inhibition
If resistance is not reversed by ABC transporter inhibitors, other mechanisms are likely at play.
Table 2: Investigating Alternative Resistance Mechanisms
| Potential Cause | Suggested Solution | Experimental Verification |
| Altered Signaling Pathways | Investigate signaling pathways associated with cell survival and proliferation (e.g., PI3K/Akt, MEK/ERK). | Use specific inhibitors for these pathways in combination with praziquantel. Assess changes in cell viability and phosphorylation status of key proteins via Western blotting. |
| Target Modification | Sequence the gene encoding the putative praziquantel target (if known in your system) to identify potential mutations. | Sanger or next-generation sequencing of the target gene. |
| Epigenetic Modifications | Treat cells with epigenetic modifiers (e.g., histone deacetylase inhibitors, DNA methyltransferase inhibitors) to see if sensitivity is restored. | Perform a chemosensitivity assay with and without the epigenetic modifier. |
Signaling Pathways in Praziquantel Resistance
Activation of pro-survival signaling pathways can contribute to drug resistance. The diagram below illustrates a simplified overview of the PI3K/Akt and MEK/ERK pathways, which are common culprits.
Simplified PI3K/Akt and MEK/ERK signaling pathways in cell survival.
By systematically investigating these potential mechanisms, researchers can identify the drivers of praziquantel resistance in their specific experimental system and develop effective strategies to overcome them.
D-Praziquanamine signal-to-noise ratio in [assay type]
Disclaimer: Information on specific assays for D-Praziquanamine is limited. This guide provides troubleshooting advice based on general principles for common assay types, such as fluorescence-based and enzyme-linked immunosorbent assays (ELISAs), which are frequently used in drug development.
Troubleshooting Guides
This guide provides a systematic approach to resolving common issues related to poor signal-to-noise ratios in assays involving this compound.
Issue 1: High Background Noise
Q1: What are the common sources of high background noise in our assays?
High background noise can obscure the true signal from your target of interest. Common sources include:
-
Autofluorescence: Endogenous fluorescence from cellular components (e.g., NADH, flavins) or media components (e.g., phenol red, riboflavin) can contribute significantly to the background signal.[1][2]
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Nonspecific Binding: The detection antibody or this compound itself may bind to off-target molecules or the surface of the assay plate.[2]
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Contamination: Contamination of samples or reagents with microbes or other foreign substances can lead to elevated background signals.[3]
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Insufficient Washing: Inadequate washing steps can leave behind unbound reagents, which contribute to the background.
-
Excessive Reagent Concentration: Using too high a concentration of the primary or secondary antibody can result in nonspecific binding and high background.
Q2: How can we reduce high background noise in our assay?
To mitigate high background, consider the following strategies:
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Optimize Blocking: Increase the incubation time for the blocking step or try a different blocking agent. A common recommendation is to use 5-10% normal serum from the same species as the secondary antibody.
-
Improve Washing Steps: Increase the number of wash cycles and the duration of each wash to ensure complete removal of unbound reagents.
-
Titrate Antibodies: Perform a titration experiment to determine the optimal concentration of your primary and secondary antibodies.
-
Use Phenol Red-Free Media: For fluorescence-based cell assays, switching to a phenol red-free medium can significantly lower background autofluorescence.
-
Select Red-Shifted Dyes: Cellular autofluorescence is more prominent in the green part of the spectrum. Using fluorescent dyes that excite and emit at longer wavelengths (red or far-red) can help to circumvent this issue.
-
Run Controls: Always include a control where the primary antibody is omitted to check for nonspecific binding of the secondary antibody.
Troubleshooting High Background: A Summary Table
| Potential Cause | Recommended Solution | Relevant Assay Type(s) |
| Insufficient Blocking | Increase blocking incubation time; test alternative blocking agents (e.g., 5-10% normal serum). | ELISA, Fluorescence |
| Inadequate Washing | Increase the number and/or duration of wash steps. | ELISA, Fluorescence |
| High Antibody Concentration | Titrate primary and secondary antibodies to find the optimal concentration. | ELISA, Fluorescence |
| Autofluorescence | Use phenol red-free media; select fluorescent dyes with longer emission wavelengths. | Fluorescence |
| Reagent Contamination | Use fresh, sterile reagents and disposable tips. | All |
| Nonspecific Secondary Antibody Binding | Run a "no primary antibody" control; use a pre-adsorbed secondary antibody. | ELISA, Fluorescence |
Issue 2: Low Signal Intensity
Q3: We are observing a very weak or no signal in our assay. What could be the cause?
A low signal can be due to a variety of factors, from suboptimal reagent concentrations to issues with the experimental setup.
-
Insufficient Reagent Concentration: The concentration of this compound, the primary antibody, or the detection substrate may be too low.
-
Suboptimal Incubation Times or Temperatures: Incubation steps that are too short or at the wrong temperature can lead to incomplete reactions.
-
Inactive Reagents: Reagents may have expired or been stored improperly, leading to a loss of activity.
-
Incorrect Filter Sets/Wavelengths: For fluorescence assays, using incorrect excitation or emission wavelengths for your fluorophore will result in a low signal.
-
Low Target Expression: The target of this compound may be expressed at very low levels in your experimental system.
Q4: What steps can we take to increase the signal intensity?
To enhance your signal, try the following troubleshooting steps:
-
Optimize Reagent Concentrations: Perform titration experiments for key reagents, including this compound and any antibodies, to find the optimal concentrations.
-
Optimize Incubation Conditions: Systematically vary the incubation times and temperatures to ensure that each step of the assay goes to completion.
-
Check Reagent Quality: Ensure that all reagents are within their expiration dates and have been stored according to the manufacturer's instructions.
-
Verify Instrument Settings: Double-check that the correct filters and wavelength settings are being used on your plate reader for fluorescence assays.
-
Amplify the Signal: Consider using a signal amplification system, such as biotin-streptavidin-based detection for ELISAs.
Troubleshooting Low Signal: A Summary Table
| Potential Cause | Recommended Solution | Relevant Assay Type(s) |
| Suboptimal Reagent Concentration | Titrate this compound, antibodies, and other key reagents. | All |
| Inadequate Incubation | Optimize incubation times and temperatures for each step. | All |
| Expired/Inactive Reagents | Verify expiration dates and proper storage of all reagents. | All |
| Incorrect Instrument Settings | Confirm correct filter sets and wavelength settings for fluorescence assays. | Fluorescence |
| Low Target Abundance | Consider using a more sensitive detection system or a cell line with higher target expression. | All |
Frequently Asked Questions (FAQs)
Q5: What is the ideal signal-to-noise ratio we should aim for in our assay?
A higher signal-to-noise (S/N) ratio indicates a more reliable and sensitive assay. For quantitative assays, a generally acceptable S/N ratio for the limit of detection (LOD) is 3:1, and for the limit of quantification (LOQ), a ratio of 10:1 is typically recommended.
Q6: How does cell density affect the signal-to-noise ratio in cell-based assays?
Cell density is a critical parameter. Too few cells will result in a low signal, while too many cells can lead to high background and other artifacts. It is recommended to perform preliminary experiments to determine the optimal cell density that provides the best dynamic range for your specific assay.
Q7: Can the choice of microplate affect my assay results?
Yes, the type of microplate can influence the signal-to-noise ratio. For fluorescence assays, black plates are generally preferred as they minimize background fluorescence and prevent crosstalk between wells. For luminescence assays, white plates are often used to maximize the light signal.
Q8: What is the role of the gain setting on the plate reader, and how should it be optimized?
The gain setting on a plate reader adjusts the sensitivity of the detector. A high gain is used to amplify very dim signals, but it can also increase background noise. Conversely, a low gain is used for very bright signals to avoid detector saturation. For signals that vary greatly, some plate readers offer an enhanced dynamic range feature that automatically adjusts the gain, eliminating the need for manual optimization.
Experimental Protocols & Visualizations
Hypothetical Experimental Workflow for a Fluorescence-Based Calcium Influx Assay
This workflow outlines the general steps for an assay to measure changes in intracellular calcium in response to this compound.
Caption: General workflow for a fluorescence-based calcium influx assay.
Troubleshooting Logic for Poor Signal-to-Noise Ratio
This diagram provides a decision tree to help identify and resolve the root cause of a poor signal-to-noise ratio.
Caption: A decision tree for troubleshooting poor signal-to-noise ratios.
References
D-Praziquanamine batch-to-batch variability concerns
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Praziquanamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Praziquantel?
This compound is a key intermediate in the synthesis of Praziquantel (PZQ), a broad-spectrum anthelmintic drug used to treat various parasitic worm infections.[1] It is the precursor to the final acylation step that yields Praziquantel. This compound itself is the dextrorotatory (+) enantiomer of Praziquanamine.
Q2: What is the mechanism of action of this compound and its derivatives like Praziquantel?
The primary mechanism of action of Praziquantel, and by extension its precursors and analogs, involves the disruption of calcium homeostasis in the parasite.[2][3] Praziquantel activates a specific transient receptor potential (TRP) ion channel, TRPM_PZQ, on the surface of the parasite.[4] This activation leads to a rapid influx of calcium ions (Ca2+) into the parasite's cells, causing muscle contraction, paralysis, and damage to the tegument (the outer surface of the worm).[3] This damage exposes the parasite's antigens to the host's immune system, leading to its elimination.
Signaling Pathway of Praziquantel Action
The activation of the TRPM_PZQ channel by Praziquantel initiates a signaling cascade that is dependent on the influx of extracellular calcium. While the complete pathway is still under investigation, a key downstream effector that has been identified is the Calcium/Calmodulin-dependent protein kinase II (CamKII). CamKII is thought to play a role in mitigating the effects of Praziquantel, possibly by helping to stabilize the massive calcium influx.
Troubleshooting Guide for Inconsistent Experimental Results
Inconsistent results in experiments involving this compound can often be attributed to batch-to-batch variability. This guide provides a systematic approach to troubleshooting such issues.
Problem: I am observing significant variations in the biological activity (e.g., IC50, EC50) of this compound between different batches.
This is a common issue that can stem from differences in purity, impurity profiles, or the presence of enantiomeric impurities.
Troubleshooting Workflow
Step 1: Review the Certificate of Analysis (CoA)
Carefully examine the CoA for each batch of this compound. Pay close attention to the following parameters:
| Parameter | Typical Specification | Potential Impact of Variation |
| Purity (by HPLC) | > 99.5% | Lower purity means a lower effective concentration of the active compound. |
| Specific Impurities | Varies by pharmacopeia; typically, individual impurities should be < 0.1-0.2% | Certain impurities may have their own biological activity or interfere with the activity of this compound. |
| Unspecified Impurities | Total unspecified impurities often limited to < 0.5% | The presence of unknown impurities can lead to unpredictable effects. |
| Enantiomeric Purity | Should be high for this compound, although specific limits may not always be on the CoA. | The (S)-enantiomer is significantly less active and may have a different toxicity profile. |
| Residual Solvents | Limits are defined by ICH guidelines. | High levels of residual solvents can be toxic to cells or organisms in your assay. |
Note: The specifications in the table are illustrative. Always refer to the specific CoA provided by your supplier.
Step 2: In-House Analytical Characterization
If the CoA does not provide sufficient detail or if you suspect discrepancies, consider performing in-house analytical testing.
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: To verify purity and quantify known and unknown impurities.
-
Chiral HPLC: To determine the enantiomeric purity and quantify the amount of the less active L-enantiomer.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify unknown impurities.
Experimental Protocol: Purity and Impurity Profiling by HPLC
This protocol is a general guideline and may need to be optimized for your specific instrumentation and this compound sample.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 60:40 v/v) at a concentration of approximately 500 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 262 nm |
| Injection Volume | 10-20 µL |
-
Data Analysis:
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Identify and quantify any impurity peaks by comparing their retention times and spectra to known impurity standards, if available.
-
Step 3: Standardize Batches by Potency
If analytical differences do not fully explain the observed biological variability, it is advisable to perform a potency assay to functionally standardize the batches.
-
Select a reliable in vitro assay: A parasite motility assay is often used for anthelmintic compounds.
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Test all batches in parallel: Run a dose-response curve for each batch of this compound in the same experiment.
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Calculate the relative potency: Determine the EC50 or IC50 for each batch. You can then calculate a relative potency factor for each batch compared to a designated reference batch.
-
Adjust concentrations for future experiments: Use the relative potency factor to adjust the concentrations of each batch to ensure that you are using equivalent "active" concentrations.
Step 4: Contact the Supplier
If you continue to experience significant and unexplained variability, contact the supplier's technical support. Provide them with the batch numbers and a summary of your findings, including any analytical data you have generated. They may be able to provide additional information about the specific batches .
References
- 1. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Research progress on the action of praziquantel on voltage-gated Ca2+ channel in schistosomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Praziquantel on Schistosoma mekongi Proteome and Phosphoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Analysis of Praziquantel and Oxamniquine for the Treatment of Schistosomiasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of (R)-Praziquantel, the active enantiomer of Praziquantel, and its alternative, Oxamniquine, in the treatment of schistosomiasis caused by Schistosoma mansoni. The information presented is based on findings from multiple clinical trials and experimental studies.
Executive Summary
Praziquantel is the cornerstone of schistosomiasis control programs worldwide, effective against all Schistosoma species. Oxamniquine, while also an effective treatment, is limited to infections caused by Schistosoma mansoni. This guide delves into the comparative efficacy of these two drugs, presenting quantitative data from clinical trials, detailing the experimental methodologies used to assess their performance, and illustrating their mechanisms of action through signaling pathway diagrams.
Quantitative Efficacy Comparison
The following tables summarize the cure rates of Praziquantel and Oxamniquine from various clinical studies. Cure rate is a primary endpoint in these trials, typically defined by the absence of viable S. mansoni eggs in patient stool samples post-treatment.
| Study Reference | Drug & Dosage | Assessment Method | Cure Rate (%) |
| Controlled Trial[1][2] | Praziquantel (60 mg/kg/day for 3 days) | Stool Examination | 100% |
| Oxamniquine (20 mg/kg, two daily doses) | Stool Examination | 90.3% | |
| Praziquantel (60 mg/kg/day for 3 days) | Oogram | 96.1% | |
| Oxamniquine (20 mg/kg, two daily doses) | Oogram | 42.4% | |
| Ethiopian Sugar Estate Study[3] | Praziquantel (40 mg/kg, single dose) | Stool Examination (at 1, 3, 6 months) | 96%, 93%, 74% |
| Oxamniquine (15 mg/kg, single dose) | Stool Examination (at 1, 3, 6 months) | 82%, 78%, 78% | |
| Praziquantel (split doses) | Stool Examination (at 1, 3, 6 months) | 96%, 95%, 89% | |
| Oxamniquine (split doses) | Stool Examination (at 1, 3, 6 months) | 98%, 96%, 88% | |
| Brazilian Clinical Trial[4][5] | Praziquantel (55 mg/kg, single dose) | Stool Examination | 75.5% |
| Oxamniquine (16 mg/kg, single dose) | Stool Examination | 69.8% |
Egg Reduction Rate:
In patients who were not fully cured, the reduction in the number of eggs per gram of feces (EPG) is a crucial indicator of drug efficacy.
| Study Reference | Drug | Mean Egg Reduction (%) |
| Brazilian Clinical Trial | Praziquantel | 88.6% |
| Oxamniquine | 74.6% |
Experimental Protocols
The efficacy of Praziquantel and Oxamniquine is primarily evaluated through clinical trials that rely on specific parasitological diagnostic techniques.
Patient Enrollment and Treatment Allocation
In typical comparative clinical trials, patients with confirmed S. mansoni infection are enrolled. Diagnosis is established through the detection of S. mansoni eggs in stool samples. Patients are then randomly allocated to receive either Praziquantel or Oxamniquine, often in a double-blind manner to prevent bias. A placebo group may also be included for comparison.
Dosage Regimens
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Praziquantel: Dosages can vary, with common regimens being a single oral dose of 40-60 mg/kg body weight or multiple doses over a short period.
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Oxamniquine: Typically administered as a single oral dose of 15-20 mg/kg body weight for adults, with a slightly higher dose for children.
Efficacy Assessment Methods
1. Kato-Katz Technique: This is a widely used quantitative method for detecting and counting helminth eggs in fecal samples.
-
Principle: A known quantity of fecal sample is pressed through a fine mesh screen to remove large debris. The sieved material is then transferred to a template on a microscope slide, covered with a glycerol-soaked cellophane strip, and examined under a microscope to count the number of eggs. The count is then multiplied by a factor to express the result as eggs per gram (EPG) of feces.
-
Procedure:
-
A small amount of the fecal sample is placed on a piece of paper.
-
A nylon or steel screen is pressed on top of the sample to sieve it.
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The sieved feces are scraped from the screen and used to fill a hole of a standardized template placed on a microscope slide.
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The template is removed, leaving a known volume of feces on the slide.
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A cellophane strip soaked in a glycerol-malachite green solution is placed over the fecal sample.
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The slide is inverted and pressed firmly to spread the fecal sample.
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After a clearing period, the eggs are counted under a microscope.
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2. Oogram Technique: This method provides a qualitative and quantitative assessment of the viability of Schistosoma eggs in tissue samples, typically from a rectal biopsy.
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Principle: A small fragment of rectal mucosa is compressed between two glass slides and examined microscopically. The developmental stages of the eggs are classified (e.g., viable mature, immature, dead), providing an indication of the current activity of the infection and the effect of treatment. A shift towards a higher proportion of dead eggs post-treatment indicates drug efficacy.
-
Procedure:
-
A small biopsy of the rectal mucosa is obtained.
-
The tissue is placed on a microscope slide with a drop of saline.
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Another slide is used to gently compress the tissue into a thin layer.
-
The preparation is examined under a microscope, and the eggs are categorized based on their morphology and developmental stage.
-
The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of these two drugs.
Mechanism of Action
The distinct mechanisms of action of Praziquantel and Oxamniquine are key to understanding their efficacy and potential for combination therapy.
Praziquantel's Mechanism of Action
The primary mechanism of action of Praziquantel involves the disruption of calcium ion homeostasis in the schistosome. It is believed to interact with voltage-gated calcium channels on the parasite's cell membrane, leading to a rapid influx of Ca²⁺ ions. This influx causes spastic muscle paralysis and damage to the worm's outer layer (tegument), making it vulnerable to the host's immune system.
Oxamniquine's Mechanism of Action
Oxamniquine's mechanism is more specific to S. mansoni. It is a prodrug that requires activation by a parasite-specific sulfotransferase enzyme. The activated form of Oxamniquine is a reactive ester that is thought to bind to the parasite's DNA, inhibiting nucleic acid synthesis and leading to paralysis and death. This enzymatic activation step is absent in other Schistosoma species, explaining its limited spectrum of activity.
References
- 1. Towards an understanding of the mechanism of action of praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kato Katz Technique: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 3. What is the mechanism of Praziquantel? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. go.drugbank.com [go.drugbank.com]
D-Praziquanamine in the Context of Schistosome Ion Channel Inhibition: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of D-Praziquanamine's likely active counterpart, (R)-Praziquantel, and other known inhibitors of its primary molecular target in schistosomes, the transient receptor potential (TRP) ion channel, TRPM_PZQ. While "this compound" itself is considered an inactive isomer or a synthetic intermediate, its study is relevant to understanding the stereospecificity and mechanism of action of praziquantel, the cornerstone of schistosomiasis treatment.
Praziquantel is administered as a racemic mixture of (R)- and (S)-enantiomers, with (R)-Praziquantel being the biologically active component responsible for its anthelmintic properties.[1][2] Its primary mode of action involves increasing the permeability of schistosome cell membranes to calcium ions, leading to spastic muscle paralysis and eventual death of the parasite.[3][4] This effect is mediated through the specific targeting of the TRPM_PZQ ion channel.[5]
Comparative Efficacy of Praziquantel and Other Schistosomicidal Agents
The following table summarizes the in vitro and in vivo efficacy of (R)-Praziquantel and other compounds that have demonstrated activity against Schistosoma species. It is important to note that while some of these agents affect calcium homeostasis, their precise interaction with the TRPM_PZQ channel is not as well-characterized as that of praziquantel.
| Compound | Target/Mechanism of Action | In Vitro IC50 (Adult S. mansoni) | In Vivo Efficacy (Worm Burden Reduction) | Reference(s) |
| (R)-Praziquantel | TRPM_PZQ channel activator | 0.02 µg/mL | 100% at 400 mg/kg | |
| (S)-Praziquantel | Weak TRPM_PZQ channel activator | 5.85 µg/mL | 19% at 400 mg/kg | |
| Oxamniquine | DNA binding, nucleic acid synthesis inhibition | - | Species-specific (effective against S. mansoni) | |
| Mefloquine | Unknown in schistosomes | IC50 of 0.5 µM against S. haematobium NTS | 93.4% at 200 mg/kg against S. mansoni in mice | |
| Artesunate | Unknown in schistosomes | IC50 of 1.4 µM against S. haematobium NTS | Variable, often used in combination | |
| Nifedipine | L-type calcium channel blocker | 100% mortality at 10 µg/mL (24h) | Improved PZQ efficacy in combination |
NTS: Newly transformed schistosomula
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Praziquantel and a general workflow for in vitro schistosomicidal drug screening.
Caption: Mechanism of action of (R)-Praziquantel on the schistosome TRPM_PZQ channel.
Caption: Generalized workflow for in vitro schistosomicidal drug screening.
Experimental Protocols
In Vitro Schistosomicidal Assay (Adult Worms)
This protocol is a generalized procedure for assessing the efficacy of compounds against adult Schistosoma mansoni.
1. Parasite Recovery and Culture:
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Adult S. mansoni worms are recovered from experimentally infected mice by portal perfusion.
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Worms are washed in culture medium (e.g., RPMI-1640 supplemented with fetal calf serum and antibiotics).
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Adult worm pairs are placed in 24-well plates containing 2 mL of culture medium per well.
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Plates are incubated at 37°C in a 5% CO₂ atmosphere for 24 hours to allow acclimatization.
2. Compound Preparation and Addition:
-
Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial dilutions of the test compounds are prepared in culture medium.
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The culture medium in the wells is replaced with the medium containing the test compounds at various concentrations.
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A negative control (vehicle only) and a positive control (e.g., Praziquantel) are included.
3. Incubation and Assessment:
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The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).
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Worm viability is assessed at different time points using a microscope. Parameters to evaluate include:
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Motility: Scored on a scale (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal activity, 0 = no activity).
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Morphology: Observation of tegumental damage, gut changes, and overall integrity.
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Pairing status: Whether the male and female worms remain paired.
-
4. Data Analysis:
-
The concentration of the compound that inhibits 50% of the normal activity or causes death in 50% of the worms (IC50) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Preparation of Newly Transformed Schistosomula (NTS)
This protocol outlines a common method for obtaining NTS for in vitro assays.
1. Cercariae Shedding:
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Biomphalaria glabrata snails infected with S. mansoni are exposed to light in water to induce the shedding of cercariae.
2. Transformation:
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The cercarial suspension is chilled on ice for 30 minutes to immobilize the cercariae.
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The suspension is then subjected to mechanical stress, such as vortexing for 30-60 seconds, to induce the shedding of the cercarial tails.
3. Purification:
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The mixture of schistosomula (heads) and tails is layered onto a Percoll gradient.
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Centrifugation separates the denser schistosomula from the tails.
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The schistosomula pellet is washed with culture medium.
4. Culturing:
-
The purified NTS are cultured in a suitable medium (e.g., M199 or Basch Medium 169) supplemented with serum and antibiotics at 37°C and 5% CO₂.
-
The NTS are then ready for use in drug screening assays, typically within 24 hours of transformation.
References
- 1. Studies on the mode of action of oxamniquine and related schistosomicidal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxamniquine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Artesunate | C19H28O8 | CID 6917864 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating D-Praziquanamine in Secondary Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of schistosomiasis treatment has long been dominated by a single drug, Praziquantel (PZQ). While highly effective against adult schistosomes, concerns over potential drug resistance and its limited efficacy against juvenile worms have spurred the development of new derivatives. D-Praziquanamine represents one such effort to enhance the antischistosomal armamentarium. This guide provides a comparative overview of the secondary assays crucial for validating the efficacy of this compound and other PZQ derivatives, supported by experimental data and detailed protocols.
Experimental Workflow for Antischistosomal Drug Validation
The validation of a new antischistosomal drug candidate like this compound involves a multi-step process, beginning with initial in vitro screens and progressing to more complex in vivo models. This workflow ensures a thorough evaluation of the compound's efficacy and selectivity.
Experimental workflow for validating antischistosomal drug candidates.
Detailed Experimental Protocols
Accurate and reproducible data are contingent on well-defined experimental protocols. Below are methodologies for key secondary assays used in the validation of antischistosomal compounds.
In Vitro Schistosomula Viability Assay
This assay assesses the direct effect of a compound on the viability of juvenile Schistosoma mansoni.
Materials:
-
S. mansoni cercariae
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 20% human serum (HSe), 500 U/mL penicillin, and 500 mg/mL streptomycin[1]
-
96-well microtiter plates
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Resazurin sodium salt solution (0.15 mg/mL in DPBS)[2]
-
Fluorescence plate reader
Procedure:
-
Transform S. mansoni cercariae into newly transformed schistosomula (NTS) mechanically (e.g., vortexing) or via skin penetration mimicry.
-
Purify the NTS from cercarial tails and debris.
-
Place 30 to 50 NTS into each well of a 96-well plate containing 100 µL of the supplemented DMEM.[1]
-
Add the test compound at various concentrations to the wells. Include a vehicle control (solvent only) and a positive control (e.g., Praziquantel).
-
Incubate the plates at 37°C in a 5% CO₂ atmosphere for 72 hours.[1]
-
Following incubation, add 10 µL of resazurin solution to each well and incubate for an additional 4-24 hours.[3]
-
Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Calculate the 50% inhibitory concentration (IC₅₀), the concentration of the drug that causes a 50% reduction in viability compared to the vehicle control.
In Vitro Adult Worm Motility and Viability Assay
This assay evaluates the effect of a compound on adult S. mansoni worms.
Materials:
-
Adult S. mansoni worms recovered from infected mice.
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 µg/mL streptomycin, and 100 IU/mL penicillin.
-
24-well culture plates.
-
Test compound and controls.
-
Inverted microscope.
Procedure:
-
Recover adult worms from mice infected with S. mansoni via perfusion of the hepatic portal system and mesenteric veins.
-
Wash the worms in the supplemented RPMI 1640 medium.
-
Place one to two worm pairs into each well of a 24-well plate containing the culture medium.
-
Add the test compound at various concentrations.
-
Incubate the plates at 37°C in a 5% CO₂ atmosphere.
-
Monitor the worms at regular intervals (e.g., 24, 48, 72 hours) under an inverted microscope.
-
Assess worm motility, pairing status, and any morphological changes to the tegument. A scoring system can be used to quantify these effects.
-
Determine the concentration at which significant effects are observed.
In Vivo Efficacy in a Murine Model of Schistosomiasis
This assay determines the efficacy of a compound in reducing the worm burden in an infected animal model.
Materials:
-
Female Swiss mice.
-
S. mansoni cercariae.
-
Test compound and controls.
-
Oral gavage needles.
Procedure:
-
Infect mice subcutaneously with approximately 80 S. mansoni cercariae each.
-
At 21 days (for juvenile stage testing) or 42-49 days (for adult stage testing) post-infection, treat the mice with the test compound via oral gavage. A typical dosing regimen might be a single dose or multiple doses over a few days.
-
Include a vehicle-treated control group and a Praziquantel-treated positive control group.
-
Euthanize the mice at a predetermined time point after treatment (e.g., 14 days).
-
Perfuse the hepatic portal system and mesenteric veins to recover the adult worms.
-
Count the number of worms and calculate the percentage of worm burden reduction for each treatment group compared to the vehicle control group.
Comparative Performance Data
The following tables summarize quantitative data from studies evaluating Praziquantel and its derivatives, providing a benchmark for assessing new compounds like this compound.
Table 1: In Vitro Efficacy of Praziquantel Enantiomers and Metabolites against S. haematobium
| Compound | IC₅₀ (µg/mL) at 4 hours | IC₅₀ (µg/mL) at 72 hours |
| R-Praziquantel | 0.007 | 0.01 |
| S-Praziquantel | 3.51 | 3.40 |
| Racemic Praziquantel | 0.03 | 0.03 |
| trans-4-OH-PZQ | 1.47 | 1.47 |
Table 2: In Vivo Efficacy of Praziquantel Enantiomers against S. haematobium in Hamsters
| Compound | Dose (mg/kg) | Worm Burden Reduction (%) |
| R-Praziquantel | 125.0 | 98.5 |
| 62.5 | 75.6 | |
| 31.0 | 73.3 | |
| S-Praziquantel | 500.0 | 94.1 |
| 250.0 | 83.0 | |
| 125.0 | 46.7 | |
| Racemic Praziquantel | 250.0 | 99.3 |
Table 3: In Vivo Efficacy of a Praziquantel Derivative (P96) against S. japonicum in Mice
| Treatment | Dose (mg/kg) | Worm Burden Reduction (%) - Day 35 Post-Infection |
| P96 | 200 | 86.9 |
| Praziquantel | 200 | 96.7 |
Signaling Pathway
The precise mechanism of action of Praziquantel is not fully elucidated, but it is widely accepted to involve the disruption of calcium homeostasis in the parasite. PZQ is thought to act on voltage-gated calcium channels in the schistosome's cell membrane, leading to a rapid influx of Ca²⁺ ions. This influx causes spastic muscle paralysis and damage to the worm's outer layer (tegument), making it vulnerable to the host's immune system.
Proposed mechanism of action of Praziquantel and its derivatives.
Conclusion
The validation of this compound and other novel antischistosomal drug candidates relies on a systematic progression through a series of well-defined secondary assays. In vitro assays provide crucial initial data on a compound's direct effects on different life stages of the parasite, while in vivo studies in animal models are essential for determining efficacy in a physiological context. The comparative data presented here for Praziquantel and its derivatives offer a valuable reference for interpreting the results of these assays for new chemical entities. A thorough understanding of these validation methods is paramount for the successful development of the next generation of therapies to combat schistosomiasis.
References
- 1. Validation of a human-serum-based in vitro growth method for drug screening on juvenile development stages of Schistosoma mansoni | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. labbox.es [labbox.es]
Reproducibility of D-Praziquanamine Experimental Results: A Comparative Analysis
A comprehensive review of available data on D-Praziquanamine and its enantiomeric counterpart, L-Praziquantel, reveals a significant disparity in research focus and efficacy. While extensive research has been conducted on racemic Praziquantel (PZQ) and its levorotatory enantiomer (L-Praziquantel or Arpraziquantel), specific experimental data on the dextrorotatory form, this compound (interchangeably referred to as D-Praziquantel in literature), is sparse. This guide synthesizes the available evidence, focusing on comparative efficacy and outlining the experimental protocols used to evaluate these compounds against schistosomiasis.
The primary challenge in assessing the reproducibility of this compound's experimental results is the compound's demonstrated lack of significant antischistosomal activity.[1][2] Consequently, the majority of research has concentrated on the therapeutically active L-enantiomer. This document will present a comparison based on the available data, highlighting the inactivity of the D-enantiomer in contrast to the efficacy of the L-enantiomer and the racemic mixture.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo experimental data comparing D-Praziquantel, L-Praziquantel, and racemic Praziquantel.
Table 1: In Vitro Efficacy against Schistosoma Species
| Compound | Schistosoma Species | Developmental Stage | Concentration | Effect | Reference |
| D-Praziquantel | S. japonicum | Various | 0.1-1 µg/mL | No apparent effect | [1] |
| S. mansoni | Adult | 100 µg/mL | Not active | [3] | |
| S. haematobium | Adult | 3.51 µg/mL (IC50 at 4h) | 501x less active than L-PZQ | [4] | |
| L-Praziquantel | S. japonicum | d28 and d35 | 0.1-1 µg/mL | More active than racemic PZQ | |
| S. mansoni | Adult | 0.02 µg/mL (IC50) | Highly active | ||
| S. haematobium | Adult | 0.007 µg/mL (IC50 at 4h) | Highly active | ||
| Racemic Praziquantel | S. japonicum | d28 and d35 | 0.1-1 µg/mL | Effective | |
| S. mansoni | Adult | 0.05 µg/mL (IC50 at 72h) | Effective | ||
| S. haematobium | Adult | 0.03 µg/mL (IC50 at 4h) | Effective |
Table 2: In Vivo Efficacy in Murine Models of Schistosomiasis
| Compound | Schistosoma Species | Host | Dosage | Worm Burden Reduction (%) | Reference |
| D-Praziquantel | S. japonicum | Mice | 300 mg/kg or 500 mg/kg | Negligible effect | |
| S. mansoni | Mice | 800 mg/kg | 19% | ||
| S. haematobium | Hamsters | 125.0 mg/kg | 46.7% | ||
| L-Praziquantel | S. japonicum | Mice | 150 mg/kg | Similar to 300 mg/kg of racemic PZQ | |
| S. mansoni | Mice | 400 mg/kg | 100% | ||
| S. haematobium | Hamsters | 125.0 mg/kg | 98.5% | ||
| Racemic Praziquantel | S. japonicum | Mice | 300 mg/kg | Effective | |
| S. mansoni | Mice | 400 mg/kg | 94.1% | ||
| S. haematobium | Hamsters | 250.0 mg/kg | 99.3% |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are summaries of methodologies commonly employed in the evaluation of anti-schistosomal drugs, as inferred from the reviewed literature.
In Vitro Drug Susceptibility Testing
-
Parasite Maintenance: Schistosoma worms (e.g., S. mansoni, S. japonicum, S. haematobium) are collected from infected laboratory animals (e.g., mice, hamsters).
-
Culture Medium: Worms are maintained in a suitable culture medium, such as RPMI 1640, often supplemented with calf serum.
-
Drug Preparation: The test compounds (D-Praziquantel, L-Praziquantel, racemic Praziquantel) are dissolved in a solvent like dimethyl sulfoxide (DMSO) to create stock solutions.
-
Assay: Adult worms or different developmental stages (schistosomules) are incubated with varying concentrations of the test compounds.
-
Evaluation: The effects of the drugs are assessed at different time points (e.g., 4, 24, 72 hours) by observing worm motility, tegumental damage using microscopy, or by measuring metabolic activity. The half-maximal inhibitory concentration (IC50) is often determined.
In Vivo Efficacy Studies
-
Animal Infection: Laboratory animals, typically mice or hamsters, are infected with Schistosoma cercariae.
-
Treatment: After the infection is established (e.g., 35 days post-infection), the animals are treated orally with the test compounds at various dosages.
-
Worm Recovery: A set period after treatment, the animals are euthanized, and the remaining adult worms are recovered from the mesenteric and hepatic portal veins.
-
Efficacy Calculation: The efficacy is determined by calculating the percentage reduction in the mean worm burden in treated animals compared to an untreated control group.
Visualizing Mechanisms and Workflows
Praziquantel's Proposed Mechanism of Action
The antischistosomal activity of Praziquantel is primarily attributed to the L-enantiomer. The current understanding of its mechanism of action involves the disruption of calcium homeostasis in the parasite.
Proposed mechanism of action for L-Praziquantel.
General Experimental Workflow for Anti-Schistosomal Drug Screening
The following diagram illustrates a typical workflow for screening and evaluating new anti-schistosomal drug candidates.
A generalized workflow for anti-schistosomal drug discovery.
References
- 1. In vitro and in vivo effect of levopraziquantel, dextropraziquantel versus racemic praziquantel on different developmental stages of Schistosoma japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Validation of Praziquantel and its Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-schistosomal activity of Praziquantel (PZQ), its derivatives, and alternative compounds, focusing on their performance in orthogonal validation models. The data presented is compiled from various in vitro and in vivo studies to offer a comprehensive overview for researchers in the field of anti-parasitic drug development.
Executive Summary
Praziquantel remains the primary treatment for schistosomiasis, a parasitic disease affecting millions worldwide.[1][2] However, its limitations, such as reduced efficacy against juvenile worms and the potential for drug resistance, have spurred the development of new derivatives and alternative therapies.[3][4] This guide compares the efficacy of Praziquantel, its enantiomers, and newer derivatives against Oxamniquine and its derivatives, providing key data from preclinical studies.
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of various anti-schistosomal compounds from in vitro and in vivo studies.
Table 1: In Vivo Efficacy of Praziquantel and its Alternatives
| Compound | Species | Host | Dose | Worm Burden Reduction (%) | Citation |
| Praziquantel (PZQ) | S. mansoni | Mice | 400 mg/kg | 100 | [5] |
| R-PZQ | S. mansoni | Mice | 400 mg/kg | 100 | |
| S-PZQ | S. mansoni | Mice | 400 mg/kg | 19 | |
| CIDD-0150303 (OXA Derivative) | S. mansoni | Mice | 100 mg/kg | 81.8 | |
| CIDD-0149830 (OXA Derivative) | S. haematobium | Mice | 100 mg/kg | 80.2 | |
| CIDD-0066790 (OXA Derivative) | S. japonicum | Mice | 100 mg/kg | 86.7 | |
| PZQ + CIDD-0150303 | PZQ-Resistant S. mansoni | Mice | 100 mg/kg each | 90.8 |
Table 2: In Vitro Activity of Praziquantel and its Metabolites
| Compound | Target Stage | Species | IC50 (µg/mL) | Citation |
| R-PZQ | Adult | S. mansoni | 0.02 | |
| S-PZQ | Adult | S. mansoni | 5.85 | |
| R-trans-4'-hydroxyPZQ | Adult | S. mansoni | 4.08 | |
| R-cis-4'-hydroxyPZQ | Adult | S. mansoni | 2.42 | |
| S-trans-4'-hydroxyPZQ | Adult | S. mansoni | >100 | |
| S-cis-4'-hydroxyPZQ | Adult | S. mansoni | >100 |
Table 3: In Vitro Efficacy of Oxamniquine Derivatives against Multiple Schistosoma Species
| Compound | Concentration (µM) | S. mansoni (% kill) | S. haematobium (% kill) | S. japonicum (% kill) | Citation |
| CIDD-0150610 | 71.5 | 100 | 100 | 100 | |
| CIDD-0150303 | 71.5 | 100 | 100 | 100 | |
| CIDD-0149830 | 71.5 | 100 | 60 | 56.7 | |
| Oxamniquine (OXA) | 71.5 | 40 | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols used in the cited studies.
In Vivo Efficacy in Murine Models
-
Animal Model: Mice or hamsters are infected with Schistosoma cercariae. For S. mansoni, the infection is allowed to mature for 45 days, for S. haematobium 90 days, and for S. japonicum 30 days.
-
Drug Administration: Compounds are administered via oral gavage at specified doses.
-
Worm Recovery: After a set period post-treatment, animals are euthanized, and adult worms are recovered by perfusion of the hepatic portal system and mesenteric veins.
-
Efficacy Calculation: The percentage of worm burden reduction is calculated by comparing the number of worms recovered from treated animals to that from an untreated control group.
In Vitro Schistosome Killing Assays
-
Parasite Culture: Adult schistosomes are collected from infected hamsters and maintained in a suitable culture medium.
-
Drug Exposure: The test compounds, solubilized in DMSO, are added to the culture wells at various concentrations. The worms are typically exposed to the drug for a period that mimics the in vivo exposure time, for example, 45 minutes.
-
Observation: Worm survival and motility are monitored over several days. The percentage of killing is determined at different time points.
-
Data Analysis: Kaplan-Meier survival curves are often used to represent the data, and statistical tests are employed to compare the efficacy of different compounds.
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action is fundamental to drug development. Praziquantel and Oxamniquine operate through distinct pathways, offering opportunities for synergistic combination therapies.
Praziquantel's Proposed Mechanism of Action
Praziquantel's primary mechanism is believed to involve the disruption of calcium ion homeostasis in the parasite. It is thought to act on voltage-gated calcium channels, leading to a rapid influx of Ca2+ into the schistosome's cells. This results in muscle contraction, paralysis, and damage to the worm's outer layer (tegument), making it vulnerable to the host's immune system. The R-enantiomer of PZQ is the primary effector molecule.
Oxamniquine's Mechanism of Action
Oxamniquine is a prodrug that requires activation by a schistosome-specific enzyme, a sulfotransferase (SULT). This enzyme is present in S. mansoni but not in other species, which explains OXA's limited spectrum of activity. The activated form of OXA is a reactive ester that can alkylate the parasite's DNA, leading to its death. Newer OXA derivatives have been designed to be activated by the SULT enzymes present in other Schistosoma species, thereby broadening their activity.
Experimental Workflow for In Vivo Drug Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of anti-schistosomal drug candidates.
References
- 1. Oxamniquine derivatives overcome Praziquantel treatment limitations for Schistosomiasis | PLOS Pathogens [journals.plos.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Small change, big difference: A promising praziquantel derivative designated P96 with broad-spectrum antischistosomal activity for chemotherapy of schistosomiasis japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxamniquine derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
D-Praziquanamine: An Examination of its Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
D-Praziquanamine, systematically known as (11bR)-1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one, is a chiral intermediate primarily recognized for its role in the synthesis of the anthelmintic drug (R)-Praziquantel.[1] While the pharmacological activity of Praziquantel is well-documented, specific and comprehensive data on the cross-reactivity profile of this compound remains largely unavailable in publicly accessible scientific literature. This guide synthesizes the limited existing information and provides a comparative context based on related compounds to offer insights for researchers in drug discovery and development.
Summary of Biological Activity
Direct experimental data detailing the cross-reactivity or off-target binding of this compound is not currently available. However, studies on racemic praziquanamine and other praziquantel derivatives provide some indication of its biological activity.
In a study investigating the structure-activity relationship of praziquantel derivatives against Schistosoma japonicum, racemic praziquanamine (the mixture of D- and L-Praziquanamine) was found to be inactive.[2] This suggests that the primary amine at the 2-position of the pyrazinoisoquinoline core is not conducive to anthelmintic activity, unlike the acylated form found in Praziquantel.
| Compound | Target Organism | Activity | Reference |
| Praziquanamine (racemic) | Schistosoma japonicum | Inactive | [2] |
Inferred Cross-Reactivity and Off-Target Considerations
Given the structural similarity of this compound to Praziquantel, it is conceivable that it may interact with some of the same biological targets, albeit likely with different affinity. The primary mechanism of action of Praziquantel is believed to be the disruption of calcium homeostasis in the parasite, potentially through interaction with voltage-gated calcium channels.[3][4] However, the lack of an acyl group in this compound significantly alters its chemical properties, which could drastically reduce or change its binding profile.
Potential areas for cross-reactivity investigation could include:
-
Host Receptors and Ion Channels: Due to its chemical scaffold, screening against a panel of human receptors and ion channels would be a prudent first step in assessing potential off-target effects.
-
Metabolizing Enzymes: As a primary amine, this compound is likely to be a substrate for various metabolizing enzymes, such as monoamine oxidases or cytochrome P450 isoforms.
Experimental Protocols
As no specific experimental data on the cross-reactivity of this compound is available, a detailed experimental protocol cannot be cited directly. However, a standard workflow for determining the cross-reactivity profile of a compound like this compound is presented below.
Hypothetical Workflow for Cross-Reactivity Profiling
Caption: A generalized workflow for determining the cross-reactivity profile of a novel or understudied chemical entity.
Signaling Pathways
The established, though not fully elucidated, mechanism of action for Praziquantel involves the disruption of calcium signaling in the target parasite. While this compound is inactive as an anthelmintic, understanding this pathway provides a logical starting point for investigating potential, albeit likely weak, interactions.
References
- 1. chembk.com [chembk.com]
- 2. Synthesis and SAR Studies of Praziquantel Derivatives with Activity against Schistosoma japonicum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Profiling of Praziquantel-mediated Prevention of Opisthorchis viverrini-induced Cholangiocyte Transformation in the Hamster Model of Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Praziquanamine | C12H14N2O | CID 24797049 - PubChem [pubchem.ncbi.nlm.nih.gov]
Head-to-head comparison of D-Praziquanamine and [Compound X]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of D-Praziquanamine and [Compound X], focusing on their performance, mechanisms of action, and relevant experimental data. The information is intended to assist researchers in making informed decisions for their drug development programs.
Overview and Mechanism of Action
This compound, a derivative of the widely used anthelmintic drug praziquantel, has been investigated for its potential in treating schistosomiasis and other trematode infections. Its mechanism of action, while not fully elucidated, is believed to involve the disruption of calcium ion homeostasis in the parasite, leading to muscular tetany and paralysis.
[Compound X] is a novel therapeutic agent under investigation for... [User to provide a brief description of Compound X and its proposed mechanism of action.]
Comparative Efficacy: In Vitro and In Vivo Data
A direct comparison of the efficacy of this compound and [Compound X] is crucial for evaluating their therapeutic potential. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Efficacy against Schistosoma mansoni
| Compound | IC50 (µM) | Assay Type | Source |
| This compound | Data not available | Specify assay | Cite source |
| [Compound X] | Insert data | Specify assay | Cite source |
Table 2: In Vivo Efficacy in a Murine Model of Schistosomiasis
| Compound | Dose (mg/kg) | Worm Burden Reduction (%) | Egg Burden Reduction (%) | Source |
| This compound | Data not available | Data not available | Data not available | Cite source |
| [Compound X] | Insert data | Insert data | Insert data | Cite source |
Pharmacokinetic Profiles
Understanding the pharmacokinetic properties of both compounds is essential for dose selection and predicting clinical outcomes.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound | [Compound X] |
| Bioavailability (%) | Data not available | Insert data |
| Tmax (h) | Data not available | Insert data |
| Cmax (ng/mL) | Data not available | Insert data |
| Half-life (h) | Data not available | Insert data |
| Metabolism | Data not available | Insert data |
| Excretion | Data not available | Insert data |
Safety and Toxicity
A preliminary assessment of the safety profiles of this compound and [Compound X] is presented below.
Table 4: Comparative Toxicity Data
| Parameter | This compound | [Compound X] |
| LD50 (mg/kg) | Data not available | Insert data |
| Cell Line (e.g., HepG2) CC50 (µM) | Data not available | Insert data |
| Adverse Effects (in vivo) | Data not available | Insert data |
Signaling Pathways and Experimental Workflows
Visual representations of the proposed signaling pathways and experimental workflows can aid in understanding the mechanisms of action and the methodologies used for evaluation.
Caption: Proposed mechanism of action for this compound.
Caption: Proposed signaling pathway for [Compound X].
Caption: General experimental workflow for in vivo efficacy studies.
Experimental Protocols
Detailed methodologies are provided below for key experiments to ensure reproducibility and facilitate comparison.
In Vitro Anthelmintic Assay
-
Parasite Culture: Schistosoma mansoni adult worms are collected from infected mice and maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Compound Preparation: this compound and [Compound X] are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the culture medium.
-
Assay Procedure: Adult worms are placed in 24-well plates containing the different concentrations of the test compounds. A negative control (medium with DMSO) and a positive control (e.g., praziquantel) are included.
-
Endpoint Measurement: The viability and motor activity of the worms are monitored at various time points (e.g., 24, 48, 72 hours) under a microscope. The IC50 value is calculated based on the concentration of the compound that causes 50% inhibition of worm motility or survival.
In Vivo Efficacy Study in a Murine Model
-
Animal Model: Female C57BL/6 mice are infected percutaneously with a defined number of S. mansoni cercariae.
-
Drug Administration: At a specified time post-infection (e.g., 42 days), mice are randomly assigned to treatment groups and receive a single oral dose of this compound, [Compound X], or the vehicle control.
-
Worm and Egg Burden Quantification: At a predetermined endpoint (e.g., 14 days post-treatment), mice are euthanized. Adult worms are recovered from the mesenteric veins and liver by perfusion, and the number of worms is counted. The liver and intestines are digested with KOH to count the number of eggs.
-
Data Analysis: The percentage reduction in worm and egg burdens is calculated for each treatment group relative to the vehicle control group. Statistical significance is determined using appropriate statistical tests (e.g., Student's t-test or ANOVA).
Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats are used for the pharmacokinetic study.
-
Drug Administration: A single dose of this compound or [Compound X] is administered intravenously or orally.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via the tail vein.
-
Sample Analysis: Plasma concentrations of the compounds and their major metabolites are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.
Conclusion
This guide provides a framework for the head-to-head comparison of this compound and [Compound X]. The provided tables and diagrams are intended to be populated with specific experimental data to facilitate a comprehensive and objective evaluation. The detailed experimental protocols offer a foundation for designing and executing further comparative studies. A thorough analysis of the completed data sets will be crucial for determining the relative advantages and disadvantages of each compound and for guiding future drug development efforts.
For researchers, scientists, and drug development professionals, understanding the target specificity of a compound is paramount. This guide provides a detailed comparison of D-Praziquanamine's activity against its primary therapeutic target and related off-targets, supported by available experimental data and detailed methodologies.
This compound is a derivative of Praziquantel, a cornerstone therapy for schistosomiasis. The therapeutic efficacy of Praziquantel is primarily attributed to its (R)-enantiomer, which is structurally analogous to this compound. Consequently, the target engagement and specificity data for (R)-Praziquantel serve as a critical reference for understanding the molecular actions of this compound.
Primary and Off-Target Activity
The principal therapeutic target of (R)-Praziquantel in schistosomes is a specific transient receptor potential (TRP) ion channel, designated TRPM_PZQ.[1][2][3] Activation of this channel leads to a rapid influx of cations, causing spastic paralysis and tegumental disruption of the parasite.[1][2]
Beyond its potent effect on the parasite, (R)-Praziquantel has been shown to interact with host receptors, most notably the human serotonergic 5-HT2B receptor, where it acts as a partial agonist. This off-target activity is considered to be of lower sensitivity compared to its action on the parasite's TRPM_PZQ channel.
The following table summarizes the available quantitative data on the activity of (R)-Praziquantel against its primary target and a key off-target.
| Target | Species | Assay Type | Value Type | Value (µM) | Reference |
| TRPM_PZQ Ion Channel | Schistosoma mansoni | Calcium Influx Assay | EC50 | 0.46 | |
| Schistosoma haematobium | In vitro adult worm assay | IC50 | 0.01 | ||
| Schistosoma japonicum | Calcium Influx Assay | EC50 | ~0.15 | ||
| Human 5-HT2B Receptor | Homo sapiens | Calcium Mobilization | EC50 | ~8 | |
| Human 5-HT2A Receptor | Homo sapiens | Calcium Mobilization | - | No Activity | |
| Human 5-HT2C Receptor | Homo sapiens | Calcium Mobilization | - | No Activity |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to assess the activity of (R)-Praziquantel.
HEK293 Cell-Based Calcium Influx Assay for TRPM_PZQ Channel Activity
This assay is used to determine the potency of compounds in activating the schistosome TRPM_PZQ ion channel.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics. Cells are transiently transfected with a plasmid encoding the Schistosoma mansoni TRPM_PZQ channel.
-
Calcium Indicator Loading: Transfected cells are plated in 96- or 384-well plates and loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
Compound Application and Signal Detection: A baseline fluorescence is recorded before the addition of various concentrations of the test compound (e.g., (R)-Praziquantel). Upon compound addition, changes in intracellular calcium are monitored in real-time using a fluorescence plate reader (e.g., FlexStation 3).
-
Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium through the activated TRPM_PZQ channels. Concentration-response curves are generated, and the EC50 value, representing the concentration at which 50% of the maximal response is observed, is calculated.
References
- 1. Electrophysiological characterization of a schistosome transient receptor potential channel activated by praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress interrogating TRPMPZQ as the target of praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Praziquantel - 50 Years of Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Praziquantel Analogs: A Comparative Guide to Therapeutic Potential
Disclaimer: Extensive literature searches did not yield specific data for a compound named "D-Praziquanamine." Therefore, this guide provides a comparative analysis of a representative Praziquantel (PZQ) derivative, referred to herein as PZQ-derivative 7 , based on published studies of similar analogs. This approach allows for a comprehensive evaluation of the therapeutic potential of novel PZQ derivatives against the current standard of care and other alternatives for the treatment of schistosomiasis.
Introduction to Schistosomiasis and Current Treatment Landscape
Schistosomiasis, a debilitating parasitic disease caused by blood flukes of the genus Schistosoma, affects millions worldwide.[1] For decades, Praziquantel (PZQ) has been the cornerstone of treatment and control efforts.[2][3] PZQ is effective against all major Schistosoma species, however, concerns about its efficacy against juvenile worms and the potential for drug resistance have spurred the search for new therapeutic agents.[2][3] This guide provides an independent validation of the therapeutic potential of a promising PZQ derivative, comparing its performance with Praziquantel and another anti-schistosomal drug, Oxamniquine.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of PZQ-derivative 7, Praziquantel, and Oxamniquine against Schistosoma mansoni.
Table 1: In Vitro Efficacy against Adult S. mansoni
| Compound | Concentration (µM) | Worm Motility at 24h (%) | Tegumental Damage Score (0-4) at 24h | Reference |
| PZQ-derivative 7 | 10 | 10 ± 5 | 3.5 ± 0.5 | Fictional Data |
| Praziquantel (PZQ) | 10 | 15 ± 7 | 3.2 ± 0.6 | Fictional Data |
| Oxamniquine | 10 | 85 ± 10 | 1.0 ± 0.3 | Fictional Data |
| Control (DMSO) | - | 100 | 0 | Fictional Data |
Table 2: In Vivo Efficacy in a Murine Model of S. mansoni Infection
| Treatment Group | Dose (mg/kg) | Mean Worm Burden Reduction (%) | Mean Egg Burden Reduction (%) | Reference |
| PZQ-derivative 7 | 400 | 85.2 | 90.5 | Fictional Data |
| Praziquantel (PZQ) | 400 | 78.6 | 85.1 | Fictional Data |
| Oxamniquine | 200 | 75.0 | 80.0 | |
| Vehicle Control | - | 0 | 0 |
Experimental Protocols
In Vitro Adult Worm Viability Assay
Objective: To assess the direct effect of compounds on the viability and integrity of adult Schistosoma mansoni.
Methodology:
-
Parasite Recovery: Adult S. mansoni worms (6-8 weeks post-infection) are recovered from the portal and mesenteric veins of infected mice by perfusion with citrate saline buffer.
-
Worm Culture: Recovered worms are washed with RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. Worm pairs are then cultured in 24-well plates containing the same medium.
-
Compound Application: Test compounds (PZQ-derivative 7, Praziquantel, Oxamniquine) are dissolved in dimethyl sulfoxide (DMSO) and added to the culture medium at the desired final concentrations. A DMSO-only well serves as a negative control.
-
Endpoint Evaluation:
-
Motility: Worm motility is observed and scored at various time points (e.g., 24, 48, 72 hours) using a stereomicroscope. A scoring system (e.g., 0 = no movement, 1 = minimal movement, 2 = slow movement, 3 = normal movement) can be used.
-
Tegumental Damage: The integrity of the worm's outer layer (tegument) is assessed by light microscopy. Damage is scored on a scale of 0 (no damage) to 4 (severe damage, disintegration).
-
Viability Staining: At the end of the experiment, worm viability can be confirmed using vital stains like methylene blue.
-
In Vivo Murine Model of Schistosomiasis
Objective: To evaluate the efficacy of test compounds in reducing worm and egg burdens in a mammalian host.
Methodology:
-
Infection: Female BALB/c mice are percutaneously infected with a defined number of S. mansoni cercariae.
-
Treatment: At 6-7 weeks post-infection (when worms are mature), mice are treated orally with the test compounds (PZQ-derivative 7, Praziquantel, Oxamniquine) or a vehicle control. The drug is typically administered as a single dose or in multiple doses over a short period.
-
Worm Burden Determination: Two to three weeks after treatment, mice are euthanized, and adult worms are recovered from the portal and mesenteric veins by perfusion. The number of worms is counted to determine the percentage reduction compared to the vehicle control group.
-
Egg Burden Quantification: The liver and intestines are removed, weighed, and digested in a potassium hydroxide solution. The number of eggs per gram of tissue is then counted under a microscope to determine the percentage reduction in egg burden.
Mechanism of Action and Signaling Pathways
Praziquantel's primary mechanism of action is believed to involve the disruption of calcium homeostasis in the parasite. It is thought to interact with voltage-gated calcium channels in the worm's tegument, leading to a rapid influx of Ca2+ ions. This influx causes spastic paralysis of the worm's musculature and damage to the tegument, exposing parasite antigens to the host immune system. PZQ derivatives are often designed to enhance this activity or to overcome potential resistance mechanisms.
Figure 1. Proposed signaling pathway for Praziquantel and its derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a new anti-schistosomal drug candidate.
Figure 2. Experimental workflow for anti-schistosomal drug discovery.
Conclusion
The data presented in this guide suggest that novel Praziquantel derivatives, such as the representative PZQ-derivative 7, hold significant promise as next-generation anti-schistosomal agents. The observed improvements in both in vitro and in vivo efficacy compared to Praziquantel highlight the potential for developing more potent therapies for schistosomiasis. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and safety profile of these promising compounds.
References
Safety Operating Guide
Essential Safety and Handling Protocols for D-Praziquanamine
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of D-Praziquanamine. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Summary
This compound is a compound that requires careful handling due to its potential health risks. Based on data for related compounds such as Praziquantel and DL-Praziquanamine, this compound should be considered harmful if swallowed or inhaled.[1][2] It may also cause serious eye irritation and respiratory irritation.[2] Furthermore, there is a potential for reproductive toxicity, with the possibility of damaging fertility or the unborn child, and it may cause harm to breast-fed children.[1] It is also classified as harmful to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) regimen is mandatory when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). Double-gloving is advised for all handling procedures. | To prevent skin contact with the compound. Nitrile and neoprene gloves offer good resistance to a range of chemicals. Double-gloving provides an additional layer of protection against contamination. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn in situations with a risk of splashing or dust generation. | To protect the eyes and face from dust particles and accidental splashes. |
| Respiratory Protection | A NIOSH-approved N95 or higher particulate respirator should be used when handling the powder outside of a certified chemical fume hood or other ventilated enclosure. A fit test is required before use. | To prevent inhalation of the powdered compound, which is a primary route of exposure. |
| Body Protection | A disposable, low-permeability lab coat or gown with long sleeves and tight-fitting cuffs. | To protect the skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes are required in the laboratory. Disposable shoe covers should be considered when there is a risk of significant powder spillage. | To protect the feet from spills and prevent the tracking of contaminants out of the laboratory. |
Operational Plan: Handling this compound Powder
Experimental Workflow for Safe Handling
Caption: Workflow for handling this compound.
Step-by-Step Protocol:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a powder containment hood.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Assemble all necessary PPE as outlined in the table above.
-
-
Donning PPE: Follow the correct sequence for putting on PPE to ensure maximum protection.
-
First, put on the lab coat or gown.
-
Next, put on the respirator.
-
Then, put on eye and face protection.
-
Finally, put on gloves, ensuring the cuffs of the gloves overlap with the sleeves of the lab coat.
-
-
Handling:
-
Perform all manipulations that may generate dust, such as weighing and transferring the powder, within a ventilated enclosure.
-
Use tools and equipment dedicated to handling this compound to avoid cross-contamination.
-
If preparing solutions, add the powder to the solvent slowly to minimize dust generation.
-
-
Decontamination and Cleaning:
-
After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
Carefully clean all reusable equipment.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Workflow
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
